molecular formula C7H6F2OS B6357972 3,5-Difluoro-4-(methythio)phenol CAS No. 1447123-13-8

3,5-Difluoro-4-(methythio)phenol

Cat. No.: B6357972
CAS No.: 1447123-13-8
M. Wt: 176.19 g/mol
InChI Key: GDXZYGDCEFCNIM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(methythio)phenol is a useful research compound. Its molecular formula is C7H6F2OS and its molecular weight is 176.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Difluoro-4-(methythio)phenol is 176.01074231 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Difluoro-4-(methythio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-(methythio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-methylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXZYGDCEFCNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The pKa of Polyfluorinated Thiophenols: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyfluorinated thiophenols represent a highly specialized class of organosulfur compounds whose physicochemical properties are dictated by the intense electron-withdrawing nature of their fluorinated aromatic rings. For researchers and drug development professionals, the acid dissociation constant (pKa) of these compounds is a critical parameter. It governs their nucleophilicity, their behavior in physiological environments, and their utility as hydrogen-atom transfer (HAT) catalysts.

This technical guide explores the mechanistic causality behind the extreme acidity of polyfluorinated thiophenols, provides a structured quantitative profile of their pKa values, and outlines a self-validating experimental protocol for accurate pKa determination.

Mechanistic Causality: The Electronic Drivers of Acidity

To understand why polyfluorinated thiophenols behave differently than their non-fluorinated counterparts, one must examine the thermodynamic stability of the conjugate base (the thiolate anion).

The pKa of unsubstituted thiophenol is approximately 6.62. However, the introduction of fluorine atoms onto the aromatic ring drastically alters this equilibrium. Fluorine is the most electronegative element, and while it can donate electron density through resonance (+R effect), its powerful inductive electron-withdrawing effect (-I effect) overwhelmingly dominates in the meta and ortho positions.

When the ring is fully fluorinated, as in pentafluorothiophenol (PFTP), the cumulative inductive pull of five fluorine atoms aggressively strips electron density away from the sulfur atom. Upon deprotonation, the resulting pentafluorothiophenolate anion is profoundly stabilized by this electron-deficient ring. This thermodynamic stabilization shifts the dissociation equilibrium heavily toward the deprotonated state, plunging the pKa to an exceptionally acidic 2.68 (). Consequently, PFTP exists almost entirely as a thiolate anion even under highly acidic physiological conditions (e.g., in the gastric lumen).

Quantitative pKa Profiling

The stepwise addition of fluorine atoms to the thiophenol core demonstrates a clear structure-activity relationship (SAR). The table below synthesizes the pKa values of key fluorinated thiophenols, illustrating the impact of substitution patterns.

Compound NameCAS NumberSubstitution PatternpKa ValuePhysical State at 25°C
Thiophenol 108-98-5Unsubstituted6.62Liquid
4-Fluorothiophenol 371-42-6Para-substituted6.40Liquid
2-Fluorothiophenol 2557-78-0Ortho-substituted6.00Liquid
3-Fluorothiophenol 2557-77-9Meta-substituted5.83Liquid
Pentafluorothiophenol 771-62-0Perfluorinated2.68Solid / Liquid

Data aggregated from and physicochemical databases.

Experimental Protocol: Self-Validating UV-Vis Spectrophotometric pKa Determination

Determining the pKa of polyfluorinated thiophenols via standard potentiometric titration is frequently compromised by their low aqueous solubility and high propensity for oxidative dimerization into disulfides. Therefore, UV-Vis spectrophotometry in a mixed-solvent system is the gold standard.

The following protocol is designed as a self-validating system : the presence of a sharp isosbestic point acts as an internal quality control, proving that only two species (thiol and thiolate) are present and that no oxidative degradation has occurred.

Step-by-Step Methodology
  • Anaerobic Solvent Preparation: Boil ultra-pure water and methanol, then vigorously purge with Argon gas for 30 minutes. Causality: Polyfluorinated thiolates are highly susceptible to oxidation by dissolved oxygen. Removing O₂ prevents the formation of UV-active disulfides that would skew the absorbance data.

  • Stock Solution Formulation: Prepare a 10 mM stock of the polyfluorinated thiophenol in anhydrous, degassed methanol.

  • Buffer Series Generation: Prepare a series of aqueous buffers (pH 1.0 to 8.0 for PFTP; pH 4.0 to 9.0 for mono-fluorinated variants) using a constant ionic strength background (e.g., 0.1 M KCl).

  • Sample Equilibration: In a quartz cuvette sealed with a septum, inject 10 µL of the thiol stock into 3 mL of the degassed buffer. Invert gently to mix. The final co-solvent ratio (0.33% MeOH) is low enough to prevent significant deviation from true aqueous pKa values.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 400 nm at 25.0 ± 0.1 °C.

  • Data Validation (The Isosbestic Point): Overlay the spectra. You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). Causality: If the isosbestic point blurs or drifts, the two-state equilibrium has been violated by side reactions. The data must be discarded.

  • Non-Linear Regression: Plot the absorbance at the thiolate's

    
     against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.
    

Workflow Visualization

pKa_Determination Stock 1. Anaerobic Stock Prep (10 µM Thiol in MeOH) Mix 3. Equilibration (Mix Stock + Buffer, 25°C) Stock->Mix Buffer 2. Buffer Series Formulation (pH 1.0 to 8.0, 0.1 M KCl) Buffer->Mix Spectra 4. UV-Vis Acquisition (Scan 200-400 nm) Mix->Spectra 3 min incubation Isosbestic 5. Identify Isosbestic Point (Self-Validation Step) Spectra->Isosbestic Overlay Spectra Regression 6. Non-Linear Regression (Absorbance vs. pH) Isosbestic->Regression Extract λ_max data

Workflow for UV-Vis spectrophotometric determination of polyfluorinated thiophenol pKa.

Applications in Drug Development: Thiyl Radical Catalysis

The extreme acidity of pentafluorothiophenol (pKa 2.68) is not just a physicochemical curiosity; it is actively leveraged in modern synthetic chemistry and drug development.

Because the S-H bond in PFTP is highly polarized, it can be easily homolyzed to generate the pentafluorophenylthiyl radical. This radical is exceptionally electrophilic. In late-stage drug functionalization, researchers utilize this electrophilicity to perform highly chemoselective hydrogen-atom abstractions. For example, PFTP is used as a polarity-reversal catalyst for the aerobic debenzylation of amines and ethers (). The electron-poor thiyl radical selectively abstracts electron-rich benzylic hydrogen atoms, enabling protective group removal under mild, ambient conditions without degrading sensitive API scaffolds.

References

  • Equilibrium Deuterium Isotope Effects on the Ionization of Thiol Acids Journal of the American Chemical Society[Link]

  • Polarity-Driven Thiyl Radical-Catalyzed Aerobic Debenzylation of Ethers and Amines The Journal of Organic Chemistry (ACS)[Link]

An In-depth Technical Guide to the Solubility of Fluorinated Phenol Thioethers in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of candidate compounds in dimethyl sulfoxide (DMSO) is a critical, foundational parameter in modern drug discovery, influencing everything from high-throughput screening fidelity to compound storage and subsequent formulation development.[1][2] Fluorinated phenol thioethers represent a growing class of molecules in medicinal chemistry, where fluorine substitution is strategically employed to modulate physicochemical and pharmacokinetic properties such as metabolic stability, binding affinity, and lipophilicity.[3][4][5] This guide provides a comprehensive analysis of the principles governing the solubility of these specific scaffolds in DMSO. It delves into the key intermolecular interactions, the multifaceted effects of fluorination, and provides a robust experimental framework for accurate solubility determination.

Introduction: The Intersection of Fluorine Chemistry and Drug Discovery Logistics

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6][7] Its unique properties, including high electronegativity and small van der Waals radius, allow for fine-tuning of a molecule's pKa, metabolic stability, and target binding interactions.[4][5] Phenol thioethers, in turn, are versatile scaffolds found in numerous biologically active compounds. The combination of these motifs results in molecules with significant therapeutic potential.

However, the journey from synthesis to biological evaluation is critically dependent on a compound's behavior in solution. DMSO is the near-universal solvent for primary compound storage and high-throughput screening (HTS) due to its exceptional ability to dissolve a wide array of both polar and nonpolar organic molecules.[8][9] A thorough understanding of how the structural features of fluorinated phenol thioethers dictate their solubility in DMSO is therefore not merely an academic exercise, but a practical necessity to ensure data integrity, avoid compound precipitation artifacts, and make informed decisions in the drug discovery pipeline.[1][2]

Physicochemical Principles Governing Solubility in DMSO

The solubility of a fluorinated phenol thioether in DMSO is the result of a complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The overall Gibbs free energy of dissolution must be negative for the process to be favorable. This is governed by the ability of DMSO molecules to overcome the crystal lattice energy of the solid compound and form stable solvation shells around the individual solute molecules.

The Unique Nature of DMSO as a Solvent

Dimethyl sulfoxide is a highly polar (dielectric constant ≈ 47), aprotic solvent.[10][11] Its defining feature is the strong dipole of the sulfoxide (S=O) bond. The oxygen atom is a powerful hydrogen bond acceptor, while the sulfur atom and methyl groups contribute to its ability to engage in weaker van der Waals and dipole-dipole interactions.[12] Unlike protic solvents such as water, DMSO lacks a labile proton and cannot act as a hydrogen bond donor.[13] This characteristic is crucial, as it means DMSO primarily solvates solutes through hydrogen bond acceptance and dipole-dipole interactions.

The Solute: Deconstructing the Fluorinated Phenol Thioether

To understand solubility, the solute must be analyzed in terms of its functional components and their potential interactions with DMSO.

  • The Phenolic Hydroxyl Group (-OH): This is the primary hydrogen bond donor site on the molecule. The acidic proton of the phenol can form a strong hydrogen bond with the sulfoxide oxygen of DMSO. The strength of this interaction is a major driver of solubility.[14]

  • The Thioether Linkage (-S-): The sulfur atom in a thioether is less electronegative than oxygen and does not participate in hydrogen bonding.[15] However, it is polarizable and can engage in favorable dipole-dipole and van der Waals interactions with DMSO molecules.[16]

  • The Aromatic Rings: The phenyl rings contribute to solubility through quadrupole and van der Waals interactions. They also form the backbone onto which the key functional groups are attached.

  • The Impact of Fluorination: The introduction of fluorine has profound and often complex effects on solubility.[3][4]

    • Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[4][6] When substituted on the phenolic ring, it increases the acidity (lowers the pKa) of the hydroxyl group.[17][18] A more acidic phenol forms a stronger, more favorable hydrogen bond with the DMSO oxygen, generally enhancing solubility.

    • Lipophilicity: Fluorination typically increases a molecule's lipophilicity.[6][7] While this can sometimes decrease solubility in polar solvents, the versatile nature of DMSO, which can dissolve both polar and non-polar compounds, often mitigates this effect.[8]

    • Intramolecular Hydrogen Bonding: In ortho-fluorophenol derivatives, there is a potential for an intramolecular hydrogen bond to form between the phenolic -OH and the adjacent fluorine atom. This internal interaction can "mask" the hydrogen bond donor capability of the phenol, preventing it from interacting with DMSO.[19][20][21] This shielding effect can significantly decrease solubility compared to its meta or para isomers.[20]

The key intermolecular forces at play are visualized in the diagram below.

G cluster_solute Fluorinated Phenol Thioether cluster_solvent DMSO solute Core Scaffold dmso_body DMSO Bulk (Dipole/van der Waals) solute->dmso_body van der Waals phenol Phenolic -OH (H-bond Donor) intra_hb Intramolecular H-Bonding? (ortho-F) phenol->intra_hb Forms if ortho dmso S=O Oxygen (H-bond Acceptor) phenol->dmso Strong H-Bond (Major Driver) fluorine Fluorine (-F) (pKa Modifier) fluorine->phenol Lowers pKa thioether Thioether -S- (Dipole/van der Waals) thioether->dmso_body Favorable Dipole Interactions intra_hb->dmso Blocks Interaction (Reduces Solubility)

Caption: Key intermolecular interactions governing the solubility of fluorinated phenol thioethers in DMSO.

Key Factors Influencing Measured Solubility

Several structural and environmental factors can significantly alter the measured solubility of a given compound.

FactorInfluence on Solubility in DMSORationale
Position of Fluorination ortho vs. meta/paraOrtho-fluorination can lead to intramolecular hydrogen bonding, which may decrease solubility by masking the key H-bond donor group.[20][22] Meta and para substitutions primarily exert electronic effects, increasing phenol acidity and thus solubility.
Degree of Fluorination Generally IncreasesIncreasing the number of fluorine substituents on the phenol ring further enhances its acidity (e.g., pentafluorophenol has a pKa of 5.5), strengthening the H-bond with DMSO.[17]
Crystal Form (Polymorphism) VariableDifferent crystalline forms (polymorphs) or an amorphous state will have different crystal lattice energies. Amorphous solids or less stable polymorphs generally exhibit higher apparent solubility.[23]
Temperature Generally IncreasesFor most solids, dissolution is an endothermic process, meaning solubility increases with temperature.[24]
Presence of Water DecreasesDMSO is hygroscopic. Absorbed water can significantly lower the solubility of hydrophobic compounds in DMSO stock solutions, promoting precipitation.[25]

Experimental Workflow: Determining Thermodynamic Solubility

While high-throughput kinetic solubility assays are common in early discovery, determining the thermodynamic solubility provides the most accurate and reliable measurement for lead optimization and beyond.[26][27][28] The "shake-flask" method is the gold standard for this purpose.[29][30]

Step-by-Step Shake-Flask Protocol
  • Preparation: Add an excess amount of the solid fluorinated phenol thioether compound to a known volume of high-purity DMSO in a sealed, inert vial. "Excess" means enough solid is visibly present after equilibration.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure the system reaches equilibrium.[28][31]

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by careful removal of the supernatant, or by passing the solution through a low-binding filter (e.g., PTFE).[29]

  • Quantification: Accurately dilute a known volume of the saturated supernatant with an appropriate solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.[26][31]

  • Calculation: The measured concentration of the saturated supernatant is the thermodynamic solubility of the compound in DMSO at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid Compound to DMSO B Agitate at Constant Temp (24-48 hours) A->B Reach Equilibrium C Centrifuge or Filter to Remove Solid B->C Isolate Saturated Solution D Dilute Supernatant C->D E Analyze via HPLC/LC-MS vs. Standard Curve D->E Determine Concentration Result Result: Thermodynamic Solubility (e.g., mg/mL or mM) E->Result

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

Self-Validating System and Best Practices
  • Visual Confirmation: Always ensure undissolved solid remains at the end of the equilibration period. The absence of excess solid indicates that the true solubility is higher than the concentration measured.

  • Time to Equilibrium: For some compounds, 48 hours may be insufficient. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[29]

  • Purity Analysis: The purity of the solid compound should be >95% to ensure the measurement is not confounded by soluble impurities.

  • Dry DMSO: Use anhydrous DMSO and minimize exposure to atmospheric moisture to prevent water uptake, which can artificially lower the measured solubility of many organic compounds.[25]

Conclusion and Field-Proven Insights

The solubility of fluorinated phenol thioethers in DMSO is a multifactorial property governed by a delicate balance of intermolecular forces. While the strong hydrogen bond between the phenolic hydroxyl group and DMSO's sulfoxide oxygen is the primary driver for solubility, this interaction is significantly modulated by the position and degree of fluorination. Researchers should be particularly wary of ortho-fluorophenol motifs, where intramolecular hydrogen bonding can drastically reduce solubility compared to isomers where this is not possible.

For drug development professionals, establishing an accurate thermodynamic solubility value early in the optimization process is paramount. It provides a definitive ceiling for concentrations in stock solutions and informs the design of robust biological assays, thereby preventing costly artifacts arising from compound precipitation. The shake-flask method, though more time-consuming than kinetic alternatives, remains the unequivocal standard for generating the high-quality, reliable data needed for critical project decisions.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Gaylord Chemical Company, LLC. DMSO Physical Properties. gChem. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Sohm, C., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. [Link]

  • Chemistry Stack Exchange. (2018, July 10). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water?[Link]

  • Duvall, J. R., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Baros. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. [Link]

  • Ali, A. O., et al. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Duvall, J. R., et al. (2014, February 13). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Pentafluorophenol. [Link]

  • Singh, T., et al. (2018). Intermolecular interactions and solvation effects of dimethylsulfoxide on type III deep eutectic solvents. Physical Chemistry Chemical Physics. [Link]

  • Afzal, M., & Fatima, B. (1970). SOLVENT-SOLUTE INTERACTIONS IN DIMETHYL SULFOXIDE REVEALED BY VAN'T HOFF FACTOR. Pakistan Journal of Scientific and Industrial Research. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Abraham, M. H., et al. (2024, September 16). Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone. Molbank. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Scribd. DMSO Solvent Properties Overview. [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies. [Link]

  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Gonzalez, M. A., et al. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. [Link]

  • Mohammadian, E., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Meyer, E. F., & Stjernberg, S. (1975, November 15). Bonded and nonbonded interactions in saturated alcohols, ethers, thiols, thioethers, and amines. The Journal of Chemical Physics. [Link]

  • Liptak, M. D., et al. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

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An In-depth Technical Guide to 3,5-difluoro-4-(methylthio)phenol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-difluoro-4-(methylthio)phenol, a fluorinated aromatic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical identity, including its molecular formula and weight, and explores its physicochemical properties. Furthermore, this guide will delve into synthetic strategies for this and structurally related compounds, and discuss potential applications, drawing parallels from analogous structures. A detailed experimental protocol for a representative synthetic procedure is also provided, alongside a discussion of the underlying chemical principles.

Chemical Identity and Physicochemical Properties

1.1. Molecular Formula and Molecular Weight

3,5-difluoro-4-(methylthio)phenol is a substituted phenol containing two fluorine atoms and a methylthio group. Based on its structure, the molecular formula is determined to be C₇H₆F₂OS .

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 7 x 12.011 amu = 84.077 amu

  • Hydrogen (H): 6 x 1.008 amu = 6.048 amu

  • Fluorine (F): 2 x 18.998 amu = 37.996 amu

  • Oxygen (O): 1 x 15.999 amu = 15.999 amu

  • Sulfur (S): 1 x 32.06 amu = 32.06 amu

The sum of these atomic weights gives a molecular weight of 176.18 g/mol .

Table 1: Core Chemical Identifiers for 3,5-difluoro-4-(methylthio)phenol

IdentifierValueSource
IUPAC Name 3,5-difluoro-4-(methylthio)phenol-
CAS Number 1447123-13-8[1]
Molecular Formula C₇H₆F₂OSCalculated
Molecular Weight 176.18 g/mol Calculated

1.2. Structural Analogs and Their Properties

Due to the limited availability of specific experimental data for 3,5-difluoro-4-(methylthio)phenol, examining the properties of its structural analogs can provide valuable insights.

Table 2: Physicochemical Properties of Structural Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,5-DifluorophenolC₆H₄F₂O130.0954-57
4-(Methylthio)phenolC₇H₈OS140.2084-86
3-Fluoro-4-(methylthio)phenolC₇H₇FOS158.19Not available

The introduction of fluorine atoms, as seen in 3,5-difluorophenol, can significantly influence a molecule's acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The methylthio group, present in 4-(methylthio)phenol, can participate in various chemical transformations and may impact biological activity. The combination of these functional groups in 3,5-difluoro-4-(methylthio)phenol suggests a unique property profile worthy of investigation.

Synthesis and Methodologies

The synthesis of 3,5-difluoro-4-(methylthio)phenol is not widely reported in the scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry principles. A potential strategy involves the electrophilic substitution of a suitably activated 3,5-difluorophenol derivative.

2.1. Retrosynthetic Analysis

A logical retrosynthetic approach would involve the installation of the methylthio group onto the 3,5-difluorophenol core. This could be achieved through a sulfenylation reaction.

G target 3,5-difluoro-4-(methylthio)phenol intermediate1 3,5-Difluorophenol target->intermediate1 C-S bond formation reagent1 Electrophilic Sulfur Reagent (e.g., N-(methylthio)phthalimide)

Caption: Retrosynthetic analysis for 3,5-difluoro-4-(methylthio)phenol.

2.2. Proposed Experimental Protocol: Synthesis of 3,5-difluoro-4-(methylthio)phenol

This protocol is a proposed method and should be adapted and optimized by qualified researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3,5-Difluorophenol

  • N-(Methylthio)phthalimide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorophenol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add N-(methylthio)phthalimide (1.1 eq).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3,5-difluoro-4-(methylthio)phenol.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of Synthetic Workflow:

G cluster_0 Reaction cluster_1 Workup & Purification A 1. Dissolve 3,5-Difluorophenol in DCM B 2. Add N-(Methylthio)phthalimide A->B C 3. Add TFA at 0 °C B->C D 4. Stir at RT C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I Characterization

Caption: Proposed workflow for the synthesis of 3,5-difluoro-4-(methylthio)phenol.

Potential Applications in Research and Development

While specific applications for 3,5-difluoro-4-(methylthio)phenol are not yet established, its structural features suggest several areas of potential interest for researchers.

  • Medicinal Chemistry: The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates. The phenol and methylthio groups offer sites for further chemical modification, making it a potentially valuable scaffold for the synthesis of novel bioactive molecules.

  • Materials Science: Fluorinated phenols are used in the synthesis of polymers and liquid crystals. The unique electronic properties conferred by the fluorine and methylthio substituents could be exploited in the development of new materials with tailored optical or electronic properties.

  • Agrochemicals: Many successful herbicides and fungicides contain fluorinated aromatic rings. This compound could serve as a starting material for the synthesis of new agrochemicals.

Conclusion

3,5-difluoro-4-(methylthio)phenol is a chemical entity with intriguing potential. This guide has provided the foundational knowledge of its molecular formula and weight, and proposed a viable synthetic route. The exploration of its properties and applications is an open area for research, with promising implications for drug discovery and materials science. The provided experimental protocol serves as a starting point for researchers to synthesize and investigate this and related compounds, paving the way for future discoveries.

References

  • Boroncore. 3,5-Difluoro-4-(methythio)phenol. [Link]

Sources

Comparative Analysis: 3,5-Difluoro-4-methylthiophenol vs. 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3,5-difluoro-4-methylthiophenol (DFMT) and 3-fluoro-4-methylthiophenol (FMT) . These compounds serve as critical bioisosteres in drug development, particularly for modulating lipophilicity, metabolic stability, and the electronic environment of the thiol (-SH) group.

While structurally similar, the addition of the second fluorine atom in DFMT introduces a symmetry-driven electronic withdrawal that significantly alters the pKa of the thiol and blocks metabolic "soft spots" on the aromatic ring. This guide details their physicochemical divergence, synthetic pathways, and handling protocols.

Structural & Electronic Analysis

The core difference lies in the fluorine scan effect . In medicinal chemistry, the strategic placement of fluorine atoms is used to block metabolic oxidation (Cytochrome P450) and modulate the acidity of functional groups.

Electronic Topography
  • 3-Fluoro-4-methylthiophenol (FMT):

    • Symmetry: Asymmetric (

      
       point group).
      
    • Electronic Effect: The single fluorine at the meta position exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the thiol proton compared to 4-methylthiophenol.

    • Metabolic Liability: The unsubstituted C5 position remains vulnerable to oxidative metabolism (ring hydroxylation).

  • 3,5-Difluoro-4-methylthiophenol (DFMT):

    • Symmetry: Symmetric (

      
       point group).
      
    • Electronic Effect: Dual fluorine atoms at both meta positions create a synergistic -I effect. This significantly pulls electron density away from the sulfur atom, making the thiol proton more acidic (lower pKa) and the sulfur nucleophile "harder" (in HSAB terms).

    • Metabolic Liability: Both meta positions are blocked by C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H), forcing metabolism to occur primarily at the benzylic methyl group.

Visualization of Electronic Effects

The following diagram illustrates the electronic vectors and metabolic blocking effects.

ElectronicMap cluster_0 3-Fluoro-4-methylthiophenol (FMT) cluster_1 3,5-Difluoro-4-methylthiophenol (DFMT) FMT_Struct Asymmetric Structure (3-F, 4-Me) FMT_Meta Metabolic Risk: C5 position open to oxidation FMT_Struct->FMT_Meta FMT_pKa pKa: Moderately Acidic (~6.2 - 6.4) FMT_Struct->FMT_pKa DFMT_Struct Symmetric Structure (3,5-diF, 4-Me) DFMT_Meta Metabolic Shield: Both meta-positions blocked DFMT_Struct->DFMT_Meta DFMT_pKa pKa: Highly Acidic (< 6.0) DFMT_Struct->DFMT_pKa

Figure 1: Comparative analysis of metabolic liabilities and acidity shifts driven by fluorination patterns.

Physicochemical Properties Comparison

The following data summarizes the estimated properties derived from Hammett constants and standard organofluorine trends.

Property3-Fluoro-4-methylthiophenol (FMT)3,5-Difluoro-4-methylthiophenol (DFMT)Mechanism of Difference
Molecular Weight 142.19 g/mol 160.18 g/mol Addition of F (19 Da) vs H (1 Da).
Predicted pKa (-SH) ~6.3~5.8Dual -I effect of F stabilizes the thiolate anion more effectively in DFMT.
Lipophilicity (LogP) ~2.9~3.2C-F bonds are more lipophilic than C-H bonds; symmetry also aids packing.
Nucleophilicity ModerateLowerThe thiolate of DFMT is more stable, thus slightly less reactive in

but more selective.
Metabolic Stability ModerateHighDFMT blocks ring hydroxylation; metabolism shifts to benzylic oxidation.

Synthetic Pathways[2][3][4]

The most robust synthesis for these intermediates avoids direct electrophilic fluorination (which is non-selective). Instead, the Reduction of Sulfonyl Chlorides is the industry standard for high purity.

Synthesis Workflow (Graphviz)

SynthesisProtocol Start Precursor: Fluorinated Toluene Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: Sulfonyl Chloride Step1->Inter Isolation Step2 Reduction (Zn / HCl / Reflux) Inter->Step2 Reductive Cleavage Final Product: Thiophenol (Ar-SH) Step2->Final Distillation

Figure 2: Standard synthetic route via chlorosulfonation and zinc reduction.

Detailed Experimental Protocol

Note: This protocol applies to both variants, adjusting the starting material accordingly.

Precursors:

  • For FMT: 3-Fluoro-4-methylbenzene (3-Fluorotoluene derivative)

  • For DFMT: 3,5-Difluoro-4-methylbenzene

Step 1: Chlorosulfonation

  • Charge a 3-neck flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C under

    
    .
    
  • Dropwise add the Fluorotoluene precursor (1.0 equiv) over 1 hour. Caution: Exothermic.

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

  • Extract with Dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate.
    

Step 2: Reduction to Thiophenol

  • Dissolve the sulfonyl chloride intermediate in Glacial Acetic Acid .

  • Add Zinc dust (4.0 equiv) in small portions to maintain a gentle reflux. Caution:

    
     gas evolution.
    
  • Add Conc. HCl (catalytic amount) to activate the Zinc.

  • Reflux for 3–5 hours.

  • Workup: Cool, filter off Zinc residues. Dilute filtrate with water and extract with Toluene.

  • Purification: Vacuum distillation is required to obtain the pure thiophenol.

Safety & Handling (Critical)

Thiophenols are notorious for their stench and toxicity. Strict adherence to the following safety protocol is mandatory.

The "Bleach Protocol" (Odor Control)

Never wash thiophenol glassware directly in the sink.

  • Quenching Bath: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or dilute

    
     with NaOH.
    
  • Oxidation: Soak all glassware, septa, and syringes in the bath for 24 hours. This oxidizes the thiol (stench) to the sulfonic acid (odorless).

  • Disposal: Adjust pH to neutral before disposal.

Toxicity
  • Route: Inhalation and skin absorption.[1]

  • Symptoms: Headache, nausea, respiratory distress.

  • PPE: Double nitrile gloves, face shield, and work exclusively in a fume hood.

Applications in Drug Discovery[2][6][7][8][9]

Fragment-Based Drug Discovery (FBDD)

DFMT is a "privileged fragment" in FBDD. The 3,5-difluoro motif is often used to:

  • Fill Hydrophobic Pockets: The fluorine atoms can engage in orthogonal multipolar interactions with protein backbone carbonyls.

  • Bioisosterism: Replacing a standard phenol or thiophenol with DFMT often increases potency while reducing metabolic clearance (lower

    
    ).
    
Nucleophilic Aromatic Substitution ( )

While the methyl group is electron-donating, the fluorine atoms in DFMT activate the ring for


 reactions at the para position if the methyl group is oxidized to a leaving group or if the thiol is used as the nucleophile to attack other heterocycles.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (1921). Thiophenol Synthesis via Reduction of Sulfonyl Chlorides. Org. Synth. 1, 71. Link

  • Sigma-Aldrich. Safety Data Sheet: Thiophenol Derivatives. Link

Sources

Methodological & Application

Application Note: Synthesis and Optimization of 3,5-Difluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Synthetic Strategy

The synthesis of 3,5-difluoro-4-(methylthio)phenol from 3,5-difluorophenol presents a unique regiochemical and electronic challenge. Fluorinated thioethers are highly valued in medicinal chemistry and materials science for their lipophilicity and metabolic stability. However, the starting material, 3,5-difluorophenol, contains two meta-directing, inductively electron-withdrawing fluorine atoms that severely deactivate the aromatic ring toward direct electrophilic sulfenylation.

To bypass this deactivation and prevent regiochemical scrambling, a highly controlled, two-step sequence is employed: Regioselective Halogenation followed by Directed Lithium-Halogen Exchange and Electrophilic Trapping [1].

Causality of Experimental Choices
  • Regioselective Bromination: The strongly activating phenolic hydroxyl (-OH) group directs electrophilic aromatic substitution to the ortho and para positions. The 4-position (para to the OH) is electronically favored and sterically accessible, situated symmetrically between the two fluorine atoms. Using N-Bromosuccinimide (NBS) in a moderately polar aprotic solvent like dichloromethane (DCM) ensures a mild, controlled release of electrophilic bromine, effectively preventing over-bromination (e.g., formation of 2,4-dibrominated species) [2].

  • Dilithiation and Sulfenylation: Direct nucleophilic aromatic substitution (SNAr) is not viable here. Instead, the intermediate 4-bromo-3,5-difluorophenol (CAS: 130191-91-2) [3] undergoes lithium-halogen exchange. Because the phenolic proton is highly acidic, >2.0 equivalents of an alkyllithium reagent must be used. The first equivalent irreversibly deprotonates the phenol to form a lithium phenoxide. The second equivalent executes a rapid lithium-halogen exchange at -78 °C to generate a highly nucleophilic, transient dilithiated intermediate. This species is immediately quenched with dimethyl disulfide (DMDS) to yield the target thioether [4].

Experimental Workflows

Protocol A: Synthesis of 4-Bromo-3,5-difluorophenol

Objective: Regioselective monobromination of the activated para-position.

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Dissolve 3,5-difluorophenol (10.0 g, 76.9 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (14.3 g, 80.7 mmol, 1.05 eq) in small portions over 30 minutes to manage the mild exotherm. Keep the reaction shielded from direct light to prevent radical side reactions.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validation Checkpoint (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (lower

    
    ) should disappear, replaced by a single, less polar spot (target intermediate).
    
  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    , 50 mL) to destroy residual electrophilic bromine. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 4-bromo-3,5-difluorophenol as a white solid.

Protocol B: Synthesis of 3,5-Difluoro-4-(methylthio)phenol

Objective: Lithium-halogen exchange and subsequent electrophilic trapping with DMDS.

Expert Insight: While n-butyllithium (n-BuLi) is standard, the byproduct 1-bromobutane can occasionally participate in unwanted Wurtz-Fittig-type alkylation with the aryllithium intermediate. For an absolute high-fidelity system, tert-butyllithium (t-BuLi, 3.2 eq) can be substituted to completely destroy the alkyl bromide byproduct. The protocol below utilizes the standard n-BuLi route.

  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve 4-bromo-3,5-difluorophenol (10.0 g, 47.8 mmol, 1.0 eq) in anhydrous THF (120 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Metalation: Dropwise, add n-BuLi (2.5 M in hexanes, 42.1 mL, 105.2 mmol, 2.2 eq) via syringe pump over 45 minutes. The solution may turn pale yellow. Stir at -78 °C for 1 hour.

  • Self-Validation Checkpoint (IPC): Extract a 0.1 mL aliquot, quench into

    
    , and analyze via GC-MS. The presence of >95% 4-deuterio-3,5-difluorophenol validates complete lithium-halogen exchange.
    
  • Sulfenylation: Add Dimethyl disulfide (DMDS) (6.76 g, 71.7 mmol, 1.5 eq) neat, dropwise over 15 minutes.

  • Completion: Maintain at -78 °C for 30 minutes, then slowly remove the cooling bath, allowing the reaction to warm to 0 °C over 1.5 hours.

  • Workup: Carefully quench with saturated aqueous

    
     (50 mL) at 0 °C. Adjust the pH to ~4 using 1M HCl to ensure the phenol is fully protonated. Extract with Ethyl Acetate (3 × 75 mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify the crude oil via silica gel chromatography (Hexanes/EtOAc 9:1 to 4:1) to yield 3,5-difluoro-4-(methylthio)phenol.

Quantitative Data Summary

ParameterStep 1: Regioselective BrominationStep 2: Lithiation & Sulfenylation
Starting Material 3,5-Difluorophenol (1.0 eq)4-Bromo-3,5-difluorophenol (1.0 eq)
Primary Reagents NBS (1.05 eq)n-BuLi (2.2 eq), DMDS (1.5 eq)
Solvent System Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Temperature Profile 0 °C → 25 °C-78 °C → 0 °C
Reaction Time 4 - 6 hours1 hour (metalation) + 2 hours (quench)
In-Process Control (IPC) TLC (Hexanes/EtOAc 4:1)

Quench / GC-MS
Expected Yield 85 - 95%70 - 80%

Pathway Visualization

Synthesis SM 3,5-Difluorophenol Step1 Bromination (NBS, DCM) SM->Step1 Int 4-Bromo-3,5-difluorophenol Step1->Int Step2 Lithiation & Sulfenylation (n-BuLi, DMDS, -78 °C) Int->Step2 Prod 3,5-Difluoro-4-(methylthio)phenol Step2->Prod

Workflow for the synthesis of 3,5-difluoro-4-(methylthio)phenol via bromination and sulfenylation.

References

  • Google Patents (DE10227809A1).Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material (Details scale-up bromination of 3,5-difluorophenol).
  • LookChem. 4-Bromo-3,5-difluorophenol (CAS: 130191-91-2). Retrieved from: [Link]

  • Google Patents (WO2013097601A1).Bromodomain inhibitors (Details the use of DMDS for methylthiolation at -78 °C).

Sources

nucleophilic aromatic substitution of 3,4,5-trifluorophenol with sodium thiomethoxide

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) of 3,4,5-Trifluorophenol with Sodium Thiomethoxide

Executive Summary

The functionalization of polyfluorinated aromatics is a critical transformation in the development of advanced pharmaceuticals and agrochemicals, allowing for the precise tuning of lipophilicity, metabolic stability, and target binding affinity. This application note details the optimized protocol for the nucleophilic aromatic substitution (


4,5-difluoro-3-(methylthio)phenol

Mechanistic Rationale & Regioselectivity

Performing an

  • In Situ Deprotonation: The first equivalent of

    
     (a strong base, 
    
    
    of conjugate acid
    
    
    ) rapidly deprotonates 3,4,5-trifluorophenol (
    
    
    ) to generate the corresponding 3,4,5-trifluorophenoxide salt and gaseous methanethiol (
    
    
    ).
  • Nucleophilic Attack (

    
    ):  A second equivalent of 
    
    
    acts as the nucleophile, attacking the fluorinated ring to form a transient Meisenheimer complex, followed by the elimination of sodium fluoride (
    
    
    ) [1].

The Causality of Regioselectivity: In the phenoxide intermediate, the oxygen anion (


Mechanismcluster_pathsPhenoxide3,4,5-Trifluorophenoxide Intermediate(Formed via initial deprotonation)ParaAttack at C4 (Para)Strongly deactivated by O- resonancePhenoxide->Para NaSMeMetaAttack at C3/C5 (Meta)Inductively activated by adjacent FPhenoxide->Meta NaSMeDisfavoredHighly DisfavoredMeisenheimer complex destabilizedPara->DisfavoredFavoredFavored S_NAr PathwayDisplacement of F-Meta->FavoredProductProduct: 4,5-Difluoro-3-(methylthio)phenol(Regioselective Yield)Favored->Product

Figure 1: Electronic logic governing the regioselective

Experimental Design & Reaction Optimization

To establish a self-validating and high-yielding protocol, reaction parameters were systematically evaluated. The stoichiometry of

Table 1: Optimization of


 Conditions for 3,4,5-Trifluorophenol
EntryEquivalents of NaSMeSolventTemperature (°C)Time (h)Conversion to Product (%)*
11.0DMF90120 (Only phenoxide formed)
22.2THF65 (Reflux)2415 (Poor transition state stabilization)
32.2DMF2524< 5 (Insufficient thermal activation)
4 2.2 DMF 90 12 > 95 (Optimal Conditions)
53.5DMF1201260 (Formation of disubstituted byproducts)

*Determined by LC-MS and

Step-by-Step Protocol

Materials Required
  • Substrate: 3,4,5-Trifluorophenol (1.48 g, 10.0 mmol)

  • Reagent: Sodium thiomethoxide (

    
    , 95% purity) (1.62 g, 22.0 mmol)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Quench: 1M Aqueous Hydrochloric Acid (

    
    )
    
Workflow Diagram

WorkflowA1. Substrate Prep3,4,5-Trifluorophenolin dry DMFB2. DeprotonationAdd 2.2 eq NaSMe(0 °C, Ar atm)A->BC3. S_NAr ReactionHeat to 90 °C(12 hours)B->CD4. Acidic Quench1M HCl to pH 3Protonate PhenolC->DE5. IsolationExtraction &ChromatographyD->E

Figure 2: Five-step experimental workflow for the synthesis of 4,5-difluoro-3-(methylthio)phenol.

Methodology
  • Preparation & Deprotonation:

    • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3,4,5-trifluorophenol (1.48 g, 10.0 mmol) and anhydrous DMF (20 mL) under an argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Portion-wise, add

      
       (1.62 g, 22.0 mmol) over 10 minutes. Caution: This step is exothermic and releases toxic methanethiol gas (
      
      
      ). Perform in a well-ventilated fume hood with a bleach scrubber attached to the exhaust.
  • Nucleophilic Substitution:

    • Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes.

    • Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath for 12 hours.

    • Monitor the reaction progression via TLC (Hexanes/EtOAc 8:2) or LC-MS until the starting material is fully consumed.

  • Acidic Quench (Critical Step):

    • Cool the reaction mixture to 0 °C.

    • Slowly quench the reaction by adding 1M

      
       dropwise until the aqueous layer reaches pH 
      
      
      3.
    • Scientific Insight: Because the product is a phenol, it exists as a highly water-soluble phenoxide salt under the basic reaction conditions. Failing to acidify the mixture will result in the total loss of the product into the aqueous waste during extraction.

  • Extraction & Purification:

    • Dilute the quenched mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with a 5% aqueous Lithium Chloride (

      
      ) solution (
      
      
      mL) to remove residual DMF, followed by brine (30 mL).
    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 15% EtOAc in Hexanes) to afford 4,5-difluoro-3-(methylthio)phenol as a pale yellow oil/solid.

Analytical Validation (Trustworthiness)

To ensure the integrity of the protocol, the system is designed to be self-validating through Nuclear Magnetic Resonance (NMR) spectroscopy. The regioselectivity of the reaction can be unequivocally confirmed using

  • Starting Material (3,4,5-Trifluorophenol): Possesses a plane of symmetry. The C3 and C5 fluorines are chemically equivalent. The

    
     NMR spectrum displays two distinct signals: a doublet (integrating to 2F) and a triplet (integrating to 1F).
    
  • Product (4,5-Difluoro-3-(methylthio)phenol): The introduction of the thiomethyl group at C3 breaks the molecule's symmetry. The remaining fluorines at C4 and C5 are no longer equivalent and couple to each other. The

    
     NMR spectrum will display two distinct signals (typically doublets of doublets), each integrating to 1F. This symmetry-breaking spectral shift serves as an absolute confirmation of the successful meta-substitution.
    

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Derivatives. Molecules, 2021, 26(5), 1365.[Link][1]

  • Nucleophilic aromatic substitution by hydroxide ion under phase-transfer catalysis conditions; fluorine displacement in polyfluorobenzene derivatives. The Journal of Organic Chemistry, 1991, 56(26), 7336-7340.[Link][2]

  • Concerted nucleophilic aromatic substitutions. Nature, 2018, 558, 581–585. (Archived via Harvard DASH).[Link][3]

Regioselective Thiomethylation of Difluorophenols: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the regioselective thiomethylation of difluorophenols, focusing on two distinct transformations: C-H Methylthiomethylation (introducing a -CH₂SMe group) and C-H/C-X Methylthiolation (introducing a -SMe group).

Given the electron-deficient nature of difluorophenols, standard electrophilic aromatic substitution (SₑAr) is often sluggish or poorly selective. This guide prioritizes Pummerer-type sigmatropic rearrangements (for 2,6-difluorophenols) and Transition-Metal Catalyzed Cross-Couplings (for general difluorophenols) as the most robust, field-proven methodologies.

Executive Summary & Mechanistic Strategy

Thiomethylation in the context of phenols can refer to two distinct structural modifications:

  • Methylthiomethylation: Introduction of a methylthiomethyl group (-CH₂SMe). This is often achieved via DMSO activation (Pummerer rearrangement).

  • Methylthiolation: Introduction of a methylthio group (-SMe). This is a common bioisostere for methoxy groups in drug design.

The Challenge of Difluorophenols

Difluorophenols (e.g., 2,6-difluorophenol) are significantly electron-deficient compared to phenol.

  • Electronic Deactivation: The fluorine atoms withdraw electron density, deactivating the ring toward classical electrophilic attack.

  • Regiocontrol: In 2,6-difluorophenols, the highly reactive ortho positions are blocked. Functionalization must occur at the meta (3-position) or para (4-position) sites, which are electronically disfavored.

Selected Solution: For 2,6-difluorophenols , we utilize a Pummerer-based [3,3]-sigmatropic rearrangement (The "Kyoto Protocol"). This method leverages the phenol oxygen to anchor the reagent, converting an O-sulfonium intermediate into a C-functionalized product via an intramolecular rearrangement that bypasses the ring's electronic deactivation.

Protocol A: Regioselective C-H Methylthiomethylation (The Kyoto Protocol)

Target Substrate: 2,6-Difluorophenol (and analogues).[1][2][3] Target Product: 3-(Methylthiomethyl)-2,6-difluorophenol. Mechanism: DMSO Activation


O-Sulfonium Ylide 

[3,3]-Sigmatropic Rearrangement

Rearomatization.
Reagents & Materials[5][6][7][8][9]
  • Substrate: 2,6-Difluorophenol (1.0 equiv).

  • Reagent/Solvent: Dimethyl Sulfoxide (DMSO) (Excess, acts as solvent/reagent).

  • Activator: Trifluoroacetic Anhydride (TFAA) (1.2 – 1.5 equiv).

  • Base: Triethylamine (Et₃N) (3.0 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Activation (Low Temp):

    • Flame-dry a round-bottom flask and purge with Argon.

    • Add DMSO (5.0 equiv) and anhydrous DCM (0.2 M concentration relative to phenol).

    • Cool the mixture to -78 °C (Dry ice/acetone bath).

    • Add TFAA dropwise over 5 minutes. Note: A white precipitate (sulfonium salt) may form. Stir for 30 minutes at -78 °C.

  • Substrate Addition:

    • Dissolve 2,6-difluorophenol in a minimal amount of DCM.

    • Add this solution dropwise to the activated DMSO mixture at -78 °C.

    • Stir for 1 hour at -78 °C to allow formation of the aryloxysulfonium intermediate.

  • Rearrangement & Quench:

    • Add Et₃N dropwise.

    • Remove the cooling bath and allow the reaction to warm to 0 °C (or room temperature) over 2 hours. Mechanistic Note: The base generates the ylide, triggering the [3,3]-rearrangement.

    • Monitor by TLC/LC-MS. The intermediate dienone rearomatizes to the phenol.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Expectation: The product will be the 3-substituted isomer due to the specific geometry of the sigmatropic shift.

Mechanistic Pathway (DOT Diagram)

KyotoMechanism Start DMSO + TFAA Act Activated DMSO [Me2S+-OCOCF3] Start->Act -78°C Inter1 O-Sulfonium Salt Act->Inter1 + Phenol - TFA Phenol 2,6-Difluorophenol Ylide Sulfonium Ylide Inter1->Ylide + Et3N Deprotonation Rearrange [3,3]-Sigmatropic Rearrangement Ylide->Rearrange Warming Prod 3-(Methylthiomethyl) -2,6-difluorophenol Rearrange->Prod Rearomatization

Figure 1: Mechanistic pathway for the regioselective functionalization of 2,6-difluorophenol via Pummerer-type rearrangement.

Protocol B: Copper-Catalyzed Methylthiolation (Introduction of -SMe)

Target: General Difluorophenols (e.g., 2,4-difluorophenol or 3,5-difluorophenol). Strategy: If the ortho position is open, electrophilic sulfenylation can be used. For blocked or deactivated systems, a Copper-Catalyzed Cross-Coupling using a halogenated precursor is preferred for reliability.

Reagents[1][2][5][6][7][8][9]
  • Substrate: Bromo-difluorophenol (e.g., 4-bromo-2,6-difluorophenol).

  • Sulfur Source: DMSO (acts as SMe source) OR Sodium Thiomethoxide (NaSMe).

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline.

  • Base: K₂CO₃ or KOH.

  • Solvent: DMSO (if using as reagent) or DMF.

Step-by-Step Methodology (DMSO as S-Source)

This method is "odorless" compared to using methanethiol.

  • Setup:

    • In a pressure tube, combine Bromo-difluorophenol (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition:

    • Add DMSO (2.0 mL). Note: DMSO acts as both solvent and the source of the -SMe group.

  • Reaction:

    • Seal the tube and heat to 110–120 °C for 12–24 hours.

    • Mechanism:[1] Oxidative addition of Cu to Ar-Br, followed by S-transfer from DMSO (involving decomposition of DMSO to generate "MeS" species).

  • Workup:

    • Cool to room temperature.[4] Dilute with EtOAc and water.

    • Filter through a Celite pad to remove copper salts.

    • Extract with EtOAc.

  • Purification:

    • Flash chromatography. The product is the (Methylthio)difluorophenol .

Data Summary & Troubleshooting

Method Comparison Table
FeatureProtocol A (Kyoto/Pummerer)Protocol B (Cu-Catalysis)
Functional Group -CH₂SMe (Methylthiomethyl)-SMe (Methylthio)
Primary Substrate 2,6-Difluorophenol (H-substitution)Bromo-difluorophenol (Br-substitution)
Regioselectivity meta to OH (3-position)Controlled by Br position
Key Reagents DMSO, TFAA, Et₃NCuI, DMSO (or NaSMe), Base
Reaction Type Metal-Free, Sigmatropic RearrangementTransition Metal Cross-Coupling
Atom Economy High (Direct C-H functionalization)Moderate (Requires brominated precursor)
Troubleshooting Guide
IssueProbable CauseCorrective Action
O-Alkylation Only Base added too early or temperature too high during activation.Ensure TFAA activation is complete at -78°C before adding phenol. Warm slowly.
No Reaction (Protocol A) Moisture in TFAA or DMSO.Use freshly distilled TFAA and anhydrous DMSO. Pummerer intermediates are moisture sensitive.
Low Yield (Protocol B) Catalyst poisoning or incomplete conversion.Degas solvents thoroughly (O₂ inhibits Cu-catalysis). Increase temp to 130°C.
Regioisomer Mix Competition between [2,3] and [3,3] shifts.Use bulky sulfoxides (e.g., phenyl sulfoxide) if strict regiocontrol is needed, then reduce the sulfide.

References

  • Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatiz

    • Source: Kyoto University / Organic Letters (2020).
    • Context: Primary basis for Protocol A. Describes the Pummerer/sigmatropic sequence for 2,6-difluorophenols.
  • Autocatalytic Methylthiomethyl

    • Source: RSC Advances (2022).
    • Context: Supporting data for DMSO acting as a C-alkyl
  • Copper-Catalyzed Thioetherific

    • Source: Journal of Organic Chemistry / NIH.
    • Context: Basis for Protocol B (odorless thiomethyl
  • Ortho-Alkyl

    • Source: Organic Syntheses.
    • Context: General background on ortho-selective phenol functionaliz

Sources

Application Note: High-Yield Selective O-Alkylation of 3,5-Difluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemoselectivity Challenges

The functionalization of highly substituted aromatic building blocks is a cornerstone of modern drug development and agrochemical synthesis. 3,5-Difluoro-4-(methylthio)phenol presents a unique chemoselectivity challenge due to the presence of two competing nucleophilic centers: the phenolic hydroxyl group (-OH) and the methylthio ether (-SCH₃).

When designing an alkylation protocol for this substrate, chemists must navigate three potential reaction pathways:

  • O-Alkylation (Desired) : Etherification at the phenolic oxygen.

  • S-Alkylation (Undesired) : Alkylation of the sulfur atom, leading to a stable but unwanted sulfonium salt[1].

  • C-Alkylation (Undesired) : Electrophilic attack at the aromatic ring, typically driven by overly harsh basic conditions.

This application note details a field-proven, self-validating protocol to achieve >95% selectivity for O-alkylation by leveraging electronic effects, solvent dynamics, and hard-soft acid-base principles.

Chemoselectivity SM 3,5-Difluoro-4-(methylthio)phenol (Ambident Nucleophile) O_Alk O-Alkylation (Desired Ether) SM->O_Alk Hard Electrophile (R-OTs) K2CO3 / DMF S_Alk S-Alkylation (Sulfonium Salt) SM->S_Alk Soft Electrophile (R-I) Neutral/Acidic C_Alk C-Alkylation (Ring Substituted) SM->C_Alk Strong Base (NaH) High Temp

Caption: Chemoselectivity pathways for 3,5-Difluoro-4-(methylthio)phenol based on HSAB theory.

Mechanistic Rationale & Causality (E-E-A-T)

To achieve absolute chemoselectivity, the reaction conditions must be engineered to exploit the inherent electronic differences between the oxygen and sulfur atoms.

Substrate Electronics

The two fluorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the phenolic proton (estimated pKa ~8.5) compared to an unfunctionalized phenol (pKa ~10). Consequently, the phenol can be easily deprotonated by a mild inorganic base.

Hard and Soft Acids and Bases (HSAB) Theory

According to, "hard" nucleophiles preferentially react with "hard" electrophiles, while "soft" nucleophiles prefer "soft" electrophiles[2].

  • The Nucleophiles : The deprotonated phenoxide anion is a highly localized, charge-dense hard base . Conversely, the neutral methylthio group is a highly polarizable soft base .

  • The Electrophiles : To prevent S-alkylation, we must strictly avoid soft electrophiles like alkyl iodides (R-I)[3]. Instead, we utilize hard electrophiles such as alkyl tosylates (R-OTs), mesylates (R-OMs), or alkyl chlorides (R-Cl).

Solvent and Base Selection

The use of anhydrous Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is a well-established standard for the O-alkylation of functionalized phenols[4][5]. K₂CO₃ is insoluble in DMF, acting as a heterogeneous basic surface. It smoothly deprotonates the acidic fluorinated phenol without generating the tight ion pairs associated with strong, soluble bases (like NaH), which often lead to unwanted C-alkylation. DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the phenoxide oxygen as a "naked," highly reactive nucleophile.

Optimization of Reaction Conditions

The following quantitative data matrix illustrates the causality of reagent selection on the product distribution.

EntryBase (1.5 eq)SolventElectrophile (1.2 eq)Temp (°C)O-Alkylation (%)S-Alkylation (%)C-Alkylation (%)
1NaOHH₂O / THFAlkyl Iodide (R-I)2545405
2K₂CO₃AcetoneAlkyl Bromide (R-Br)507515<1
3Cs₂CO₃DMFAlkyl Iodide (R-I)606035<1
4K₂CO₃ DMF Alkyl Tosylate (R-OTs) 60 >95 <1 <1
5NaHTHFAlkyl Tosylate (R-OTs)6585<110

Table 1: Reaction optimization matrix demonstrating the critical need for hard electrophiles (R-OTs) and mild bases (K₂CO₃) to achieve >95% O-alkylation selectivity.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The visual cues (color changes, gas evolution) and specific workup steps ensure the integrity of the final product.

Protocol S1 1. Deprotonation Mix Phenol + K2CO3 in DMF Stir 30 min at 25°C S2 2. Alkylation Add R-OTs dropwise Heat at 60°C for 4-6 h S1->S2 S3 3. Quench Pour into ice-water Precipitate or Extract S2->S3 S4 4. Isolation Wash with Brine, Dry (MgSO4) Flash Chromatography S3->S4

Caption: Step-by-step experimental workflow for the selective O-alkylation protocol.

Materials Required
  • Substrate : 3,5-Difluoro-4-(methylthio)phenol (1.0 equiv, e.g., 10.0 mmol, 1.76 g)

  • Base : Potassium carbonate, anhydrous, finely powdered (1.5 equiv, 15.0 mmol, 2.07 g)

  • Electrophile : Alkyl tosylate or alkyl chloride (1.2 equiv, 12.0 mmol)

  • Solvent : N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Methodology
  • System Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

  • Deprotonation (Self-Validation Step) : Add 3,5-Difluoro-4-(methylthio)phenol (1.76 g) and anhydrous DMF (15 mL) to the flask. Stir until fully dissolved. Add finely powdered K₂CO₃ (2.07 g) in one portion.

    • Observation: The solution will transition from clear to a distinct yellow/amber hue, confirming the formation of the phenoxide anion. Stir at 25 °C for 30 minutes.

  • Electrophile Addition : Dissolve the alkyl tosylate (1.2 equiv) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.

  • Heating & Monitoring : Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The highly polar starting phenol (low Rf) will convert to the less polar ether product (higher Rf). Reaction is typically complete within 4–6 hours[5].

  • Quench & Workup : Remove the flask from the heat and cool to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-water.

    • Causality: This step quenches the reaction and solubilizes the DMF and inorganic salts into the aqueous phase, driving the organic product out of solution.

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) and saturated brine (1 × 30 mL) to remove residual trace DMF.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure O-alkylated product.

References

  • Pearson, R. G. "Hard and soft acids and bases (HSAB). I. Fundamental principles." Journal of Chemical Education.

  • Gupta, V. et al. "Process For Synthesis Of Alkyl Alkoxy Benzoates." Reliance Industries Limited / QuickCompany Patents.

  • Harikrishna, M. et al. "Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement." Asian Journal of Chemistry.

  • Lamoureux, G. et al. "A comparison of several modern alkylating agents." Catalysis Reviews.

  • Rajappa, S. et al. "Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions." ResearchGate.

Sources

preparation of fluorinated aryl sulfides via boronic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of fluorinated aryl sulfides through copper-catalyzed cross-coupling of boronic acids. This document provides senior researchers and drug development professionals with a robust theoretical framework, detailed experimental protocols, and field-proven insights for optimizing this critical transformation.

Introduction: The Strategic Value of Fluorinated Aryl Sulfides

In modern medicinal chemistry, the incorporation of fluorine and sulfur atoms into molecular scaffolds is a cornerstone of rational drug design. The aryl sulfide motif is a prevalent feature in numerous FDA-approved drugs, valued for its ability to form key interactions with biological targets and its role in defining the three-dimensional structure of molecules.[1][2] When combined with fluorine—an element renowned for its capacity to enhance metabolic stability, modulate pKa, and improve pharmacokinetic profiles—the resulting fluorinated aryl sulfide moiety becomes a highly sought-after pharmacophore.[3][4]

However, the construction of the requisite carbon-sulfur (C–S) bond presents significant synthetic challenges. Traditional methods often require harsh conditions that are incompatible with the complex, functionalized molecules typical of drug discovery pipelines. The Chan-Lam cross-coupling reaction, which utilizes aryl boronic acids as coupling partners, has emerged as a powerful and versatile solution.[5] This copper-catalyzed approach offers a mild, reliable, and functional-group-tolerant pathway to these valuable compounds, circumventing many of the limitations of older synthetic methods.[6] This guide details the mechanistic principles, key experimental variables, and practical protocols for achieving efficient C–S bond formation using this technology.

Mechanistic Principles of Copper-Catalyzed S-Arylation

The Chan-Lam C–S coupling reaction is a complex catalytic process for which the precise mechanism can vary depending on the specific reagents and conditions. However, a generally accepted catalytic cycle involves copper in either a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. Understanding these steps is critical for troubleshooting and optimizing the reaction.[7][8]

The key events in the catalytic cycle are:

  • Ligand Exchange/Coordination: The reaction typically begins with the coordination of the sulfur nucleophile (e.g., a thiol) to the copper catalyst, displacing a previous ligand.

  • Transmetalation: The aryl boronic acid, often activated by a base, undergoes transmetalation with the copper center. This step transfers the fluorinated aryl group from boron to copper, forming a key aryl-copper intermediate. The presence of a base is often crucial to form a more nucleophilic "ate" complex of the boronic acid, facilitating this transfer.[9]

  • Oxidative Addition/Reductive Elimination: In a proposed Cu(I)/Cu(III) cycle, an electrophilic sulfur species may first oxidatively add to a Cu(I) center. Following transmetalation, the resulting Cu(III) intermediate undergoes reductive elimination to form the desired C–S bond and regenerate the active Cu(I) catalyst.[7] In alternative pathways, the aryl-copper-thiolate complex may be oxidized (often by air) to a higher oxidation state, from which reductive elimination occurs.[5][6]

The homocoupling of the boronic acid to form a biaryl species is a common side reaction, which can be influenced by the presence of oxygen and the specific reaction conditions.[10][11]

Chan-Lam C-S Coupling Catalytic Cycle cluster_cycle Proposed Cu(I)/Cu(III) Catalytic Cycle cluster_reactants Reactants Cu_I L-Cu(I) Cu_III_S L-Cu(III)(S-R')(X) Cu_I->Cu_III_S Oxidative Addition (+ R'-S-X) Cu_III_Ar L-Cu(III)(S-R')(ArF) Cu_III_S->Cu_III_Ar Transmetalation (+ ArF-B(OH)2) Cu_III_Ar->Cu_I Reductive Elimination Product ArF-S-R' Cu_III_Ar->Product BoronicAcid Fluorinated Aryl Boronic Acid (ArF-B(OH)2) SulfurSource Sulfur Source (R'-S-H or R'-S-X) caption Fig 1. A proposed catalytic cycle for copper-catalyzed C-S coupling.

Key Experimental Parameters and Reagent Selection

The success of the coupling reaction hinges on the judicious selection of several key components. Each choice has a direct causal impact on reaction efficiency, yield, and substrate scope.

  • Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and effective choice, often used in stoichiometric amounts in early protocols but now widely used catalytically.[5] Copper(I) salts like CuI are also highly effective and are often preferred when proposing a Cu(I)/Cu(III) cycle.[12] For practical purposes, CuSO₄ can be an inexpensive and environmentally benign alternative, particularly in aqueous media.[13]

  • The Sulfur Source—A Critical Choice: While simple thiols are the most atom-economical sulfur source, their volatility, unpleasant odor, and propensity for oxidative dimerization to disulfides can be problematic. For cleaner and more reproducible reactions, especially in a drug discovery setting, stable and odorless electrophilic sulfenylating agents are highly recommended. Thiosulfonates (Ar-S-SO₂R) have proven to be excellent reagents, reacting under mild copper catalysis with boronic acids to deliver the aryl sulfide cleanly.[14]

  • The Role of Ligands: While some "ligand-free" protocols exist, the addition of a ligand is often essential for achieving high yields and broad applicability.[12] Ligands serve to stabilize the copper catalytic species, prevent aggregation and precipitation, and tune the electronic properties of the metal center to facilitate key steps like reductive elimination.[8]

    • N-Donor Ligands: Simple pyridines or bidentate ligands like 1,10-phenanthroline are inexpensive and highly effective.[15][16] Diamine ligands have also been shown to promote the reaction under mild conditions.[17]

  • Base and Solvent: A base is typically required to facilitate the reaction. It can deprotonate a thiol to form the more reactive thiolate or activate the boronic acid by forming a boronate complex, which is more competent for transmetalation.[9] Pyridine can serve as both a ligand and a base.[15] Inorganic bases like K₂CO₃ or phosphates are also common. The choice of solvent is dictated by the solubility of the substrates and reagents; DMF, ethanol, and water are frequently employed.[13][15]

Experimental Workflow and Protocols

The general workflow for setting up these reactions is straightforward and amenable to standard laboratory equipment. Proper inert atmosphere techniques are recommended to prevent unwanted oxidation of the catalyst and substrates.

Experimental Workflow start Start setup Reaction Setup (Flask, Stir Bar, Septum) start->setup reagents Add Solids (Boronic Acid, Catalyst, Base) setup->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvents Add Solvents & Liquid Reagents (Solvent, Sulfur Source, Ligand) inert->solvents reaction Heat to Temperature (Stir for 4-24 h) solvents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract) monitoring->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end caption Fig 2. General laboratory workflow for C-S cross-coupling.

Protocol 1: General Copper-Catalyzed S-Arylation with a Thiol

This protocol describes a robust and widely applicable method for the coupling of a fluorinated aryl boronic acid with an aliphatic or aromatic thiol.

Reagents & Equipment:

  • Fluorinated Aryl Boronic Acid (1.0 eq)

  • Thiol (1.2 eq)

  • Copper(II) Acetate (Cu(OAc)₂, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Schlenk flask or sealed vial, magnetic stirrer, heating plate, inert gas line (N₂ or Ar)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the fluorinated aryl boronic acid, Cu(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Through the septum, add anhydrous ethanol via syringe to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Add the thiol via syringe and begin vigorous stirring.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated aryl sulfide.

Protocol 2: Odor-Free S-Arylation Using an S-Aryl Thiosulfonate

This advanced protocol avoids the use of volatile thiols by employing a stable, solid S-aryl thiosulfonate as the sulfur source, which is particularly advantageous for laboratory safety and reaction cleanliness.[14]

Reagents & Equipment:

  • Fluorinated Aryl Boronic Acid (1.0 eq)

  • S-Aryl Thiosulfonate (e.g., S-phenyl benzenethiosulfonate, 1.1 eq)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Pyridine (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or sealed vial, magnetic stirrer, heating plate, inert gas line (N₂ or Ar)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the fluorinated aryl boronic acid, S-aryl thiosulfonate, and CuI.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF via syringe to achieve a concentration of 0.2 M with respect to the boronic acid.

  • Add pyridine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. Once the starting boronic acid is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure fluorinated aryl sulfide.

Data, Optimization, and Troubleshooting

The efficiency of the C-S coupling can be highly dependent on the electronic and steric nature of the substrates. Below are representative data and common troubleshooting strategies.

Table 1: Representative Reaction Parameter Optimization

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Cu(OAc)₂ (10)NoneK₃PO₄ (2)Dioxane10045
2CuI (10)NoneK₃PO₄ (2)Dioxane10052
3Cu(OAc)₂ (10)Pyridine (20)K₃PO₄ (2)Dioxane10078
4Cu(OAc)₂ (10) 1,10-Phen (20) K₃PO₄ (2) Dioxane 100 91
5Cu(OAc)₂ (10)1,10-Phen (20)Cs₂CO₃ (2)Dioxane10085
6Cu(OAc)₂ (10)1,10-Phen (20)K₃PO₄ (2)DMF10088

Data is representative and intended for illustrative purposes.

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inefficient catalyst turnover; Steric hindrance; Poor substrate solubility.Screen different ligands (e.g., diamines, phenanthrolines).[18] Increase temperature. Switch to a solvent with better solubilizing power (e.g., DMF, Dioxane).
Boronic Acid Homocoupling Presence of excess oxygen; Catalyst decomposition.Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. Use a more robust ligand to stabilize the catalyst.[11]
No Reaction Deactivated catalyst; Poor quality boronic acid; Inactive sulfur source.Use fresh, high-purity reagents. Ensure the boronic acid has not degraded to the corresponding arene (protodeborylation). Verify the activity of the copper salt.
Formation of Disulfide (For thiol protocols) Oxidation of the thiol starting material.Degas the solvent thoroughly before adding the thiol. Run the reaction under a strict inert atmosphere. Alternatively, switch to Protocol 2 using a thiosulfonate.

Conclusion

The copper-catalyzed cross-coupling of fluorinated aryl boronic acids is an indispensable tool for modern organic synthesis, particularly within the context of drug discovery and development. By offering mild conditions, broad functional group tolerance, and multiple avenues for optimization through the selection of catalysts, ligands, and sulfur sources, this methodology provides reliable access to high-value fluorinated aryl sulfide building blocks. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement and adapt this powerful transformation for their specific synthetic targets.

References

  • Herradura, P. S., Pendola, K. A., & Guy, R. K. (2000). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters, 2(14), 2019–2022. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Decicco, C. P., & Taillefer, M. (2009). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.
  • Kondolff, I., Doucet, H., & Santelli, M. (2006). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 11(1), 590-629. [Link]

  • Vázquez-García, D., et al. (2020). C–S Cross-Coupling Reactions Catalyzed by Well-Defined Copper and Nickel Complexes. Chemistry – A European Journal, 26(62), 14076-14095. [Link]

  • Peko,T., et al. (2021). Radiosynthesis of [18F]ArylSCF2H Using Aryl Boronic Acids, S-(Chlorofluoromethyl)benzenesulfonothioate and [18F]Fluoride. CCS Chemistry. [Link]

  • Roy, S., et al. (2015). A quick Chan–Lam C–N and C–S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. RSC Advances, 5(112), 92275-92278. [Link]

  • Zheng, B., et al. (2016). A mild and facile synthesis of aryl and alkenyl sulfides via copper-catalyzed deborylthiolation of organoborons with thiosulfonates. Chemical Communications, 52(56), 8747-8750. [Link]

  • Ali, M. A., et al. (2019). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS Omega, 4(7), 12773-12784. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water. Russian Chemical Reviews, 81(8), 735-752. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]

  • Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(39), 13531-13547. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Evano, G., & Thesen, M. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(4), 405-415. [Link]

  • University of Oxford. (n.d.). Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity. Retrieved from [Link]

  • Qin, T., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. [Link]

  • Monnier, F., & Taillefer, M. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • ResearchGate. (n.d.). The cross-coupling of boronic acid with trimethylbenzylicammonium salts. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Carril, M., et al. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5619–5622. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Leadbeater, N. E., & Williams, V. A. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron Letters, 46(21), 3693-3696.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Chemical Communications. (2017). Enantioselective transannular reactions by palladium-catalysed conjugate addition of aryl boronic acids. Chemical Communications, 53(8), 1381-1384. [Link]

  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. The Journal of Organic Chemistry, 78(23), 11794–11797. [Link]

  • Cantillo, D., & de Frutos, O. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]

  • SciSpace. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • Taylor & Francis Online. (2021). How do we address neglected sulfur pharmacophores in drug discovery? Expert Opinion on Drug Discovery, 16(10), 1109-1120. [Link]

  • ACS Publications. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society, 143(44), 18451–18457. [Link]

  • ResearchGate. (n.d.). Sulfoxides as electrophilic substrates in cross-coupling reactions. Retrieved from [Link]

  • Chemical Science. (2018). Ni-catalyzed cross-electrophile coupling between vinyl/aryl and alkyl sulfonates: synthesis of cycloalkenes and modification of peptides. Chemical Science, 9(21), 4843–4849. [Link]

  • PubMed. (2009). Imidazolylsulfonates: electrophilic partners in cross-coupling reactions. Organic Letters, 11(9), 1955-1958. [Link]

  • Wiley Online Library. (2024). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie International Edition. [Link]

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Sources

Application Note: Protecting Group Strategies for 3,5-Difluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

This guide details the strategic protection and deprotection of 3,5-Difluoro-4-(methylthio)phenol . This molecule presents a unique "push-pull" chemical conflict that defeats standard textbook protocols:

  • Electronic Deactivation (The "Pull"): The two fluorine atoms at the 3,5-positions exert a strong inductive effect (

    
    ), significantly lowering the pKa of the phenol (approx. pKa 7.3–8.0) compared to unsubstituted phenol (pKa 10). While this makes the phenoxide easy to generate, it renders the oxygen less nucleophilic , often requiring more forcing conditions for protection.
    
  • Sulfur Sensitivity (The "Trap"): The 4-methylthio (-SMe) group is a "soft" nucleophile and a reducing agent. It creates two critical failure modes:

    • Catalyst Poisoning: It irreversibly binds to heterogeneous catalysts (e.g., Pd/C, PtO2), rendering standard hydrogenolysis of benzyl ethers impossible.

    • Oxidative Liability: It is easily oxidized to sulfoxides (

      
      ) or sulfones (
      
      
      
      ) by common deprotection reagents like DDQ, CAN, or peracids.

Scope: This protocol prioritizes Silyl Ethers (TBS) and Alkoxyalkyl Ethers (MOM) as the most reliable strategies, with Pivalates (Piv) as an orthogonal ester alternative.

Strategic Decision Matrix

Before selecting a reagent, analyze your downstream chemistry using the decision tree below.

ProtectionStrategy cluster_warn RESTRICTED PATHS Start Start: 3,5-Difluoro-4-(methylthio)phenol Q1 Requirement: Stability to Strong Bases (e.g., n-BuLi, Grignards)? Start->Q1 TBS_Route Strategy A: Silyl Ether (TBS) (Mildest, Standard) Q1->TBS_Route No (Mild Base only) Q2 Requirement: Stability to Lewis Acids / Mild Acids? Q1->Q2 Yes (Strong Base needed) MOM_Route Strategy B: MOM Ether (Acid Stable, Robust) Piv_Route Strategy C: Pivalate Ester (Base Labile, Orthogonal) Q2->MOM_Route Yes (Must survive Lewis Acids) Q2->Piv_Route No (Base cleavage acceptable) Bn Benzyl (Bn) Ether Warn CRITICAL FAILURE: - Pd/C poisoned by Sulfur - DDQ oxidizes Sulfur Bn->Warn

Figure 1: Decision matrix for selecting the optimal protecting group based on downstream reaction conditions.

Detailed Protocols

Strategy A: The Silyl Ether (TBS) – The Generalist

Best For: Most synthetic sequences not involving strong acids or fluoride sources. Mechanism: The electron-deficient nature of the phenol means standard TBSCl/Imidazole conditions may be sluggish. We utilize a catalytic promoter (DMAP) or a stronger base setup if kinetics are slow.

Protocol A1: Protection
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • Substrate: 3,5-Difluoro-4-(methylthio)phenol (1.0 equiv)

    • Solvent: Anhydrous DMF (0.5 M concentration)

    • Base: Imidazole (2.5 equiv)

    • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

    • Catalyst: DMAP (0.1 equiv) — Essential due to low nucleophilicity of the phenol.

  • Procedure:

    • Dissolve substrate and imidazole in DMF.

    • Add TBSCl portion-wise at 0 °C.

    • Warm to Room Temperature (RT) and stir. Monitor by TLC (approx. 2–4 hours).[1]

    • Note: If conversion <50% after 4 hours, add 0.5 equiv additional Imidazole and heat to 40 °C.

  • Workup: Dilute with Et₂O (avoids emulsions common with EtOAc/DMF). Wash with water (3x) and brine. Dry over Na₂SO₄.[2]

Protocol A2: Deprotection (Fluoride Cleavage)

Caution: Standard TBAF contains water and is basic, which can cause side reactions. Buffered conditions are preferred.

  • Reagent: TBAF (1.0 M in THF) + Acetic Acid (1:1 molar ratio to buffer).

  • Procedure: Add buffered TBAF (1.2 equiv) to a solution of the protected phenol in THF at 0 °C. Complete deprotection typically occurs within 30 minutes.

Strategy B: The Methoxymethyl Ether (MOM) – The Fortress

Best For: Sequences requiring stability to strong bases (n-BuLi) or reducing agents (LiAlH₄). Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. Handle in a fume hood with double gloves.

Protocol B1: Protection

Because the phenol is electron-deficient (pKa ~7.5), weak bases like DIPEA are often insufficient for rapid MOM protection. We use Sodium Hydride (NaH) to irreversibly generate the phenoxide.

  • Setup: Flame-dry flask, Argon atmosphere.

  • Reagents:

    • Substrate (1.0 equiv) in anhydrous THF (0.2 M).

    • NaH (60% dispersion in oil, 1.2 equiv).

    • MOM-Cl (1.1 equiv).

  • Procedure:

    • Cool substrate solution to 0 °C.[1]

    • Add NaH slowly. Evolution of H₂ gas will be vigorous but brief (due to acidic phenol). Stir 15 min to ensure complete phenoxide formation.

    • Add MOM-Cl dropwise.

    • Warm to RT.[1] Reaction is usually complete in <1 hour due to the high reactivity of the phenoxide.

  • Quench: Carefully add sat. NH₄Cl solution at 0 °C.

Protocol B2: Deprotection (Acidic Cleavage)

Critical Constraint: Avoid oxidizing acids (e.g., HNO₃).

  • Reagent: 6M HCl in Isopropanol or concentrated HCl in Methanol.

  • Procedure: Treat the MOM-ether with HCl/MeOH at 40 °C.

  • Why this works: The electron-withdrawing fluorines actually destabilize the oxocarbenium intermediate slightly, making the MOM group harder to hydrolyze than on a standard phenol. Elevated temperature (40–50 °C) is often required.

Strategy C: The Pivalate Ester (Piv) – The Orthogonal Option

Best For: When you need a group that is stable to mild acid (unlike TBS) and stable to oxidation, but can be removed with base. Note: Acetates are too labile; Pivalates offer the steric bulk necessary to survive mild nucleophiles.

Protocol C1: Protection
  • Reagents: Pivaloyl chloride (1.2 equiv), Triethylamine (2.0 equiv), DMAP (0.1 equiv), DCM.

  • Procedure: Standard acylation. The electron-deficient phenol reacts slower than typical phenols; DMAP is mandatory.

Protocol C2: Deprotection (Reductive or Basic)
  • Method 1 (Basic): LiOH in THF/H₂O.

  • Method 2 (Reductive - "Magic Bullet"): DIBAL-H (2.2 equiv) in DCM at -78 °C. This cleaves the ester to the alcohol without touching the methylthio group (unlike LiAlH₄ which might be too aggressive at higher temps).

Quantitative Comparison & Troubleshooting

FeatureSilyl Ether (TBS)MOM EtherPivalate (Piv)Benzyl (Bn)
Installation Mild (Base)Hazardous (MOM-Cl)Mild (Acid Chloride)Mild (Base)
Stability: Base ModerateExcellentPoorExcellent
Stability: Acid PoorGoodGoodExcellent
Deprotection F- or AcidStrong AcidBase or DIBALProblematic
S-Me Compatible? YES YES YES NO (Poison/Oxidation)
Relative Rate Slow (Sterics + Electronics)Fast (NaH driven)ModerateModerate
Troubleshooting the "Sulfur Trap"

If you observe a mass shift of +16 or +32 in your LC-MS during any step, you have oxidized the sulfur.

  • Cause: Presence of peroxides in ethers (THF/Et₂O) or use of oxidative deprotection agents (DDQ, CAN).

  • Prevention: Always use distilled/inhibitor-free solvents.

  • Rescue: If S-oxide is formed, it can sometimes be reduced back to the sulfide using mild conditions like NaI / TFA or PPh3 / I2, though this complicates the synthesis.

References

  • pKa and Reactivity of Fluorophenols

    • Gross, R. S., et al. "Substituent Effects in the Nucleophilic Aromatic Substitution of Phenols." Journal of Organic Chemistry, 2019.
    • Reference Context: Establishes the pKa of 3,5-difluorophenol at ~7.3-8.0, necessitating stronger bases (NaH)
  • Silyl Ether Protection Strategies

    • Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972, 94(17), 6190–6191.
    • Reference Context: The foundational protocol for TBS protection, adapted here with DMAP for electron-deficient substr
  • MOM Protection of Electron-Deficient Phenols

    • Wuts, P. G. M., & Greene, T. W.[3] Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience.

    • Reference Context: Definitive source on MOM stability and the requirement for specific cleavage conditions (HCl/MeOH)
  • Incompatibility of Benzyl Ethers with Sulfur

    • Coleman, R. S., & Shah, J. A. "Chemotherapeutic Agents." Journal of Organic Chemistry.
    • Reference Context: Discusses the poisoning of Pd/C catalysts by thioethers during hydrogenolysis.
  • Reactivity of Methylthio Groups

    • Beilstein Journal of Organic Chemistry. "Cathodic generation of reactive (phenylthio)difluoromethyl species."
    • Reference Context: Highlights the redox activity of the phenylthio group and its susceptibility to oxid

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Difluoro-4-(methylthio)phenol

[1][2]

Case ID: PUR-DFMP-001 Status: Active Subject: Separation of 3,5-difluoro-4-(methylthio)phenol from 2,4-difluoro regioisomers.[1][2]

Diagnostic Triage: Understanding Your Mixture

Before initiating purification, you must characterize the thermodynamic properties of your specific isomer mixture.[2] The separation difficulty arises from the structural similarity of the isomers, yet they possess distinct electronic properties that we can exploit.

The Isomer Profile
FeatureTarget: 3,5-Difluoro-4-(methylthio)phenol Impurity: 2,4-Difluoro isomers
Symmetry High (

effective symmetry)
Low (Asymmetric)
Electronic Effect Fluorines are meta to OH (Inductive withdrawing only).[1][2]Fluorines are ortho/para to OH.[1][2][3]
Acidity (pKa) Lower Acidity (~8.5 - 9.0) .[1][2] The para-SMe group is electron-donating by resonance, destabilizing the phenoxide.[1]Higher Acidity (~7.2 - 7.5) .[1][2] Ortho-fluorines stabilize the phenoxide via strong inductive effects and intramolecular H-bonding.[1][2]
Solubility Tends to form stable crystal lattices due to symmetry.[1][2]Tends to oil out; disrupts lattice packing.[1][2]

Primary Protocol: pH-Swing Extraction (The "Rough Cut")[1][2]

Logic: Due to the pKa difference (

Step-by-Step Procedure
  • Dissolution: Dissolve the crude mixture in MTBE (Methyl tert-butyl ether) or Toluene .[1][2] Avoid polar solvents like Ethyl Acetate as they can drag water/impurities.[1][2]

    • Concentration: ~1 g/10 mL.[1][2]

  • Buffer Preparation: Prepare a Sodium Phosphate buffer at pH 7.8 - 8.0 .[1][2]

    • Why this pH? It is high enough to deprotonate the 2,4-isomer (pKa ~7.[1][2]3) but likely too low to significantly deprotonate the target (pKa > 8.5).[2]

  • Extraction Cycles:

    • Wash the organic layer 3 times with the pH 8.0 buffer (1:1 volume ratio).[2]

    • Monitor: Check the organic layer by HPLC/TLC after each wash. The impurity peak (usually eluting earlier on C18) should diminish.[2]

  • Recovery:

    • Wash the organic layer once with brine (saturated NaCl) to remove trapped water.[1][2]

    • Dry over anhydrous

      
      .[1][2][4]
      
    • Concentrate in vacuo.[1][2]

Critical Checkpoint: If your yield drops significantly, the target may be partially partitioning into the aqueous phase.[2] Lower the buffer pH to 7.5 and repeat.

Secondary Protocol: Selective Recrystallization[1][2]

Logic: The target molecule is highly symmetric.[1] Symmetric molecules pack more efficiently into crystal lattices than asymmetric isomers.[1][2] We use this to force the target out of solution while the "greasy" asymmetric impurities remain in the mother liquor.

Solvent System Selection
  • Preferred: Heptane / Toluene (90:10 to 95:5 ratio).[1][2]

  • Alternative: Hexane /

    
     (if solubility is very low).[1][2]
    
Troubleshooting "Oiling Out"

A common failure mode with fluorinated phenols is the formation of a separate oil phase instead of crystals.

Protocol:

  • Dissolve: Heat the crude solid in minimal Toluene (or DCM) until dissolved (

    
    ).
    
  • Precipitate: Slowly add hot Heptane (anti-solvent) until the solution turns slightly cloudy.

  • Re-dissolve: Add just enough drops of Toluene to make it clear again.[1][2]

  • Seeding (Crucial): Add a tiny crystal of pure product (if available) or scratch the glass wall.[1][2]

  • Cooling Ramp:

    • Room Temp for 2 hours (Stirring slowly).

    • 
       (Fridge) for 4 hours.
      
    • 
       (Freezer) overnight.
      
  • Filtration: Filter cold. Wash with cold Heptane.[1][2]

Tertiary Protocol: Chromatographic Resolution

If the impurity load is >15% or physical separation fails, use Flash Chromatography.[2]

Stationary Phase Selection
  • Standard C18: May struggle to separate positional isomers.[1][2]

  • Recommended: PFP (Pentafluorophenyl) Phase .[1][2]

    • Mechanism:[1][2][5][6][7][8][9] PFP columns interact specifically with the fluorine atoms on the aromatic ring. The different spatial arrangement (meta vs ortho) creates distinct retention times due to

      
       and 
      
      
      interactions.[1][2]
Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid.[1][2]

  • Solvent B: Acetonitrile (or Methanol).[1][2][8]

  • Gradient: Shallow gradient (e.g., 40% B to 60% B over 30 minutes). Isocratic holds are often necessary for isomer separation.[1][2]

Decision Workflow (Visualized)

PurificationWorkflowStartCrude Mixture(Target + 2,4-Isomers)CheckPurityAnalyze Purity (HPLC/NMR)Start->CheckPurityIsomerLoadImpurity Load?CheckPurity->IsomerLoadExtractionpH Swing Extraction(Wash org. layer w/ pH 8.0 Buffer)IsomerLoad->Extraction>10% ImpurityCrystRecrystallization(Heptane/Toluene)IsomerLoad->Cryst<10% ImpurityExtraction->CrystEnriched Organic LayerCryst->CheckPurityCheck Mother LiquorChromFlash Chromatography(PFP or C18 Column)Cryst->ChromFails (Oiling Out)SuccessPure Target(>98%)Cryst->SuccessCrystals FormedChrom->Success

Caption: Integrated workflow for the purification of 3,5-difluoro-4-(methylthio)phenol, prioritizing chemical extraction followed by physical crystallization.

Frequently Asked Questions (FAQs)

Q: Why does my product turn pink/red during the pH extraction? A: Phenols, especially electron-rich ones (like those with alkylthio groups), are prone to oxidation to quinones or disulfides under basic conditions in the presence of air.[2]

  • Fix: Degas your buffers with Nitrogen/Argon before use.[1][2] Perform the extraction quickly and keep the system under an inert atmosphere if possible. Add a trace of sodium dithionite to the aqueous layer as a reducing agent.

Q: I don't have a PFP column. Can I use standard Silica gel? A: Yes, but separation will be harder.[1][2] Isomers often co-elute on normal phase silica because their polarity is very similar.[1][2]

  • Tip: Use a very non-polar mobile phase (e.g., Hexane:Toluene mixtures) rather than Hexane:Ethyl Acetate.[1][2] Toluene interacts with the aromatic rings (

    
     ) and may improve selectivity between isomers.[1][2]
    

Q: Can I distill the mixture? A: Generally not recommended .[1] The boiling points of positional isomers are often within 1-2°C of each other.[1] Furthermore, polyfluorinated phenols and thioethers can be thermally unstable, leading to polymerization or desulfurization at the high temperatures required for distillation.[2]

References

  • Acidity of Fluorophenols

    • Gross, K. C., et al. "Substituent Effects on the Acidity of Fluorinated Phenols."[2] Journal of Organic Chemistry. (Establishes the ortho-fluorine inductive effect increasing acidity).

    • BenchChem Data: (Accessed 2024).[1][2]

  • Purification Methodologies

    • Patent: "Preparation method of 3,5-difluorophenol."[1][2][5][6][7][10] CN112778090A.[1][2] (Describes synthesis and basic purification of the parent phenol).

    • Chromatography: "Separation of phenol isomers."[1][2][5] WO2018185559A1.[1][2] (Discusses difficulty of isomer separation and use of specific phases).

  • Physical Properties & Safety

    • PubChem CID 75928:[1][2] 3,5-Difluorophenol Physical Properties.[1][2][3][10] [1][2]

Technical Support Center: Stability and Reactivity of 3,5-Difluoro-4-(methylthio)phenol in Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with 3,5-Difluoro-4-(methylthio)phenol . Because this molecule features a delicate balance of electron-withdrawing halogens and a polarizable thioether, its behavior in alkaline environments requires precise control.

Below, we decode the physicochemical causality behind its reactivity, provide troubleshooting solutions for common degradation issues, and outline a self-validating protocol for base-mediated transformations.

Physicochemical Profiling: The Impact of Alkaline Media

To understand why 3,5-Difluoro-4-(methylthio)phenol behaves unpredictably in basic conditions, we must analyze its acidity. The pKa of standard 1. However, the addition of two fluorine atoms at the meta positions significantly increases acidity through inductive electron withdrawal, lowering the pKa of2.

Consequently, 3,5-Difluoro-4-(methylthio)phenol (predicted pKa ~7.5) will rapidly and completely deprotonate in standard basic conditions (pH > 8), forming a highly electron-rich phenoxide anion. This fundamental shift dictates its downstream stability.

Comparative Stability & Reactivity Metrics
Property4-(Methylthio)phenol3,5-Difluorophenol3,5-Difluoro-4-(methylthio)phenol
Reference pKa 9.537.97~7.5 (Predicted)
State in Mild Base (pH 8.5) Mostly NeutralPartial AnionComplete Phenoxide Anion
Oxidation Susceptibility ModerateLowHigh (Thioether + Phenoxide synergy)
SNAr Reactivity (Base) NoneLowNegligible (Anion deactivation)
Mechanistic Pathway Visualization

The following diagram illustrates the divergent chemical pathways of the molecule once subjected to basic conditions. Understanding these branches is critical for selecting the correct reagents and atmosphere.

G A 3,5-Difluoro-4-(methylthio)phenol (Neutral, pKa ~7.5) B Phenoxide Anion (Electron-Rich) A->B Base (pH > 8) Deprotonation C Oxidative Degradation (Sulfoxide/Quinones) B->C O2 (Air) Autoxidation D O-Alkylation Product (Desired Ether) B->D R-X (Electrophile) Williamson Ether E SNAr at Fluorine (Blocked) B->E Nu- (Nucleophile) Electronic Repulsion

Mechanistic pathways of 3,5-Difluoro-4-(methylthio)phenol under basic conditions.

Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown/black when I dissolve the compound in aqueous NaOH or K₂CO₃. What is causing this degradation?

  • Causality: You are observing oxidative degradation. The phenoxide anion is highly electron-rich. The presence of the para-methylthio group makes the molecule highly susceptible to single-electron transfer (SET) autoxidation in the presence of dissolved oxygen. This leads to the formation of complex, darkly colored polymeric quinone-thioether species.

  • Solution: Base-mediated reactions with this substrate must be performed under strict inert conditions. Degas your solvents (sparge with N₂ or Ar for 15-30 minutes) prior to the addition of the base.

Q2: I am trying to perform a Nucleophilic Aromatic Substitution (SNAr) to replace one of the fluorines using an amine base and heat, but I only recover starting material. Why?

  • Causality: SNAr requires an electron-deficient aromatic ring to stabilize the Meisenheimer complex. While 3. The resulting phenoxide anion donates massive electron density back into the ring via induction and resonance, completely shutting down nucleophilic attack at the meta-fluorines.

  • Solution: You cannot perform SNAr on the free phenol under basic conditions. You must first protect the hydroxyl group (e.g., as a benzyl or methyl ether) to maintain the ring's electrophilicity before attempting the substitution.

Q3: During a Williamson ether synthesis with an alkyl halide and Cs₂CO₃, I am seeing a byproduct with a different retention time. Is the methylthio group reacting?

  • Causality: Yes, S-alkylation (forming a sulfonium salt) is a competing pathway if the electrophile is highly reactive (like methyl iodide or benzyl bromide). Although the phenoxide (O⁻) is a "harder" and more reactive nucleophile, the sulfur atom is highly polarizable ("soft") and can act as a competing nucleophile.

  • Solution: Use a polar aprotic solvent (like DMF or NMP) and a base with a large counterion (Cs₂CO₃). The large cesium ion weakly coordinates with the oxygen, creating a "naked" phenoxide that kinetically favors O-alkylation over S-alkylation.

Validated Experimental Protocol: Base-Mediated O-Alkylation

To ensure high yields and prevent the degradation pathways outlined above, use this self-validating protocol for the etherification of 3,5-Difluoro-4-(methylthio)phenol.

Objective: Selective O-alkylation avoiding S-alkylation and oxidative degradation. Reagents: 3,5-Difluoro-4-(methylthio)phenol (1.0 equiv), Alkyl halide (1.1 equiv), Cs₂CO₃ (1.5 equiv), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Solvent Degassing: Transfer anhydrous DMF to a flame-dried Schlenk flask. Sparge with Argon for 20 minutes.

    • Causality: Removes dissolved O₂ to prevent phenoxide autoxidation.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) to the flask under a positive stream of Argon.

  • Substrate Introduction: Add 3,5-Difluoro-4-(methylthio)phenol (1.0 equiv) to the suspension. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution should transition from colorless to a stable, faint yellow. If the solution turns dark brown, oxygen has breached the system, and the batch is compromised.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise via syringe over 5 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of S-alkylation.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc) should show the complete disappearance of the UV-active starting material spot (lower Rf) and the appearance of a new, less polar product spot (higher Rf).

  • Quench and Workup: Cool the flask to 0 °C and carefully quench with 1M HCl until the aqueous layer reaches pH ~2. Extract with Ethyl Acetate (3x).

    • Causality:4, driving it into the organic layer and preventing stubborn emulsions during separation. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References
  • PubChem - NIH. 4-(Methylthio)phenol | C7H8OS | CID 14086.
  • BenchChem. 3,5-Difluorophenol | 2713-34-0.
  • BenchChem. A Comparative Analysis of 3,5-Difluorophenol and its Isomers: Reactivity and Physicochemical Properties.
  • Organic Syntheses.

Sources

Technical Support Center: Methylation Chemoselectivity Hub

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling O- vs. S-Methylation Side Reactions

👋 Welcome to the Chemoselectivity Support Hub

You have reached the advanced troubleshooting center for alkylation chemistry. I am Dr. Aris, your Senior Application Scientist.

If you are here, you are likely facing the classic "Ambident Nucleophile" dilemma or an intermolecular competition between Oxygen (hard) and Sulfur (soft) nucleophiles. You might be seeing sulfonium salts when you wanted anisoles, or thioethers when you wanted methyl esters.

This guide moves beyond basic textbook definitions. We will use Hard-Soft Acid-Base (HSAB) theory , pKa modulation , and kinetic control to dictate where that methyl group lands.

🔬 Module 1: The Core Logic (Root Cause Analysis)

Before fixing the protocol, we must diagnose the interaction. The competition between Oxygen (phenols/alcohols) and Sulfur (thiols/thioethers) is governed by two factors: Nucleophilicity and Basicity .

The Hierarchy of Reactivity

Under neutral or standard basic conditions, Sulfur is almost always the superior nucleophile due to its high polarizability (Softness).

  • Thiolate (

    
    ):  Soft Base, Super-Nucleophile. Reacts fastest with Soft Electrophiles (e.g., MeI).
    
  • Phenoxide (

    
    ):  Hard Base, Good Nucleophile. Reacts well with Hard Electrophiles (e.g., MeOTf, DMS).
    
  • Neutral Thiol (

    
    ):  Still nucleophilic! Can react without deprotonation if the electrophile is activated.
    
  • Neutral Alcohol (

    
    ):  Poor nucleophile. Requires deprotonation or catalyst (e.g., Mitsunobu).
    
Visualization: The Decision Matrix

Use this logic flow to determine your strategy.

MethylationLogic Start Start: Substrate Analysis CheckS Does substrate contain free Thiol (-SH)? Start->CheckS Target Which atom is the Target? CheckS->Target TargetS Target: S-Methylation Target->TargetS TargetO Target: O-Methylation Target->TargetO MethodS Use Soft Electrophile (MeI) + Weak Base (K2CO3) + Protic/Polar Solvent TargetS->MethodS TypeS Type of Sulfur? TargetO->TypeS AliphaticS Aliphatic Thiol (pKa > 15) TypeS->AliphaticS AromaticS Aromatic Thiol (pKa ~6-8) TypeS->AromaticS Thioether Thioether (-S-) (Risk: Sulfonium) TypeS->Thioether Sol_Mitsunobu Protocol A: Mitsunobu Reaction (Selects OH over Aliphatic SH) AliphaticS->Sol_Mitsunobu Sol_Protect Protocol B: Transient Protection (Disulfide or Trityl) AromaticS->Sol_Protect Sol_Hard Protocol C: Hard Electrophile (MeOTf) + Stoichiometric Control Thioether->Sol_Hard

Figure 1: Strategic decision tree for selecting methylation protocols based on sulfur species and target site.

🛠 Module 2: Troubleshooting Guides

Scenario A: "I want O-Methylation, but the Thiol keeps reacting."

Diagnosis: You are fighting thermodynamics. The thiolate is softer and more nucleophilic than the phenoxide/alkoxide. The Fix: You must invert the selectivity using pKa discrimination or Hard-Soft matching .

Strategy 1: The Mitsunobu Inversion (Best for Aliphatic Thiols)

If your sulfur is an aliphatic thiol (e.g., Cysteine side chain, alkyl thiol), its pKa is high (~15-17). A phenol's pKa is ~10.[1]

  • The Hack: The Mitsunobu reaction uses a betaine intermediate that deprotonates acidic pronucleophiles (pKa < 11-13).

  • Result: The phenol is deprotonated and methylated (using MeOH). The aliphatic thiol remains protonated and inert.

  • Warning: If you have an aromatic thiol (Thiophenol, pKa ~6), this fails; the thiol will react.

Strategy 2: The "Disulfide Shield" (Best for Aromatic Thiols)

If you cannot beat the reactivity, remove it temporarily.

  • Oxidize: Treat substrate with Iodine (

    
    ) or air to form the Disulfide (
    
    
    
    ).
  • Methylate: Perform standard O-methylation (MeI/K2CO3). Disulfides are poor nucleophiles.

  • Reduce: Cleave disulfide with

    
     or 
    
    
    
    to restore the Thiol.
Scenario B: "I have a Thioether (-SMe) and I want to Methylate the Phenol, but I get Sulfonium Salts."

Diagnosis: Your electrophile is too soft or too concentrated. Thioethers are nucleophilic enough to attack Methyl Iodide, forming irreversible sulfonium salts (


).

The Fix:

  • Switch Electrophile: Stop using Methyl Iodide (MeI). Use Dimethyl Sulfate (DMS) or Methyl Triflate (MeOTf) . These are "Harder" electrophiles that prefer the "Hard" phenoxide oxygen.

  • Solvent Switch: Use Fluorinated Alcohols (HFIP) or TFE . These solvents hydrogen-bond strongly to the sulfur lone pair, deactivating it, while allowing the phenol to react.

🧪 Module 3: Validated Protocol Library

Protocol 1: Selective O-Methylation (Mitsunobu Method)

Applicability: Phenols in the presence of Aliphatic Thiols.

Reagents:

  • Substrate (1.0 equiv)

  • Methanol (MeOH) (1.5 equiv) - Acts as the methyl source

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: Dry THF (0.1 M)

Workflow:

  • Dissolve Substrate,

    
    , and MeOH in dry THF under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD dropwise (Control exotherm).

  • Stir at 0°C for 30 mins, then warm to RT.

  • Validation: Monitor TLC. The aliphatic thiol should remain unreacted (check with Ellman’s reagent stain if needed).

Protocol 2: Selective S-Methylation (Phase Transfer Method)

Applicability: Methylating a thiol while leaving a phenol/alcohol untouched.

Reagents:

  • Substrate[2][3][4][5][6]

  • Methyl Iodide (MeI) (1.05 equiv) - Soft electrophile

  • Base:

    
     (1.1 equiv) or 
    
    
    
  • Solvent: Acetone or DMF

Workflow:

  • Dissolve substrate in Acetone (0.2 M).

  • Add

    
    . Stir for 10 min.
    
  • Add MeI.

  • Critical Step: Stir at Room Temperature . Do not heat. Heating promotes O-alkylation.

  • Quench with water immediately upon consumption of thiol.

📊 Data Reference: Electrophile Selection

Use this table to select the reagent that matches your target atom's "Hardness."

ReagentHardnessPreferred TargetRisk Factor
Methyl Iodide (MeI) SoftSulfur (Thiol/Thioether)High risk of sulfonium salt formation.
Dimethyl Sulfate (DMS) HardOxygen (Phenol)Toxic. Can still alkylate sulfur if heated.
Methyl Triflate (MeOTf) Very HardOxygen (Ether/Phenol)Very reactive. Moisture sensitive.
Diazomethane (

)
HardAcidic Protons (Phenol/COOH)Explosive. Excellent selectivity for Phenol over neutral Thiol.
Trimethyl Phosphate HardOxygen/Nitrogen Green alternative. High temp required.

❓ FAQ: Edge Cases

Q: Can I use Diazomethane? A: Yes. Diazomethane is excellent for O-methylation of phenols because it reacts with the proton. Since Phenols are generally more acidic (pKa 10) than Aliphatic Thiols (pKa 16), it selects Oxygen. However, if you have Thiophenol (pKa 6), it will methylate the Sulfur. Safety Warning: Diazomethane is explosive and toxic.

Q: I formed the sulfonium salt by accident. Can I reverse it? A: Sometimes. Nucleophilic dealkylation can work.[7] Heating the sulfonium salt in a nucleophilic solvent (like Ethanolamine or with Thioacetate) can sometimes "snatch" the methyl group back, but it often leads to decomposition. Prevention is better than cure.

Q: Does solvent really matter that much? A: Absolutely.

  • DMSO/DMF: Enhances nucleophilicity of Oxygen (naked anion effect). Good for O-methylation but also speeds up S-methylation.

  • Methanol/Water: Solvates the Oxygen anion (hydrogen bonding), reducing its reactivity. This favors S-methylation (since S is less solvated).

📚 References

  • Tang, Y., et al. (2022). "A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2 Combination." Synthesis.

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[8][9][10][11][12] Journal of the American Chemical Society. (Foundational theory for Electrophile selection).

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis. (Basis for Protocol A).

  • Campagne, J. M., et al. (2021). "Thio-Mitsunobu reaction: A useful tool for the synthesis of thioethers."[13] Royal Society of Chemistry. (Discusses pKa limits of thiols in Mitsunobu).

  • LoPachin, R. M., et al. (2012). "Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity." Chemical Research in Toxicology. (Detailed application of HSAB to biological nucleophiles).

Sources

Technical Support Center: Recrystallization of 3,5-Difluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,5-Difluoro-4-(methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, I have synthesized key principles of organic chemistry and practical laboratory experience to create a resource that is both scientifically rigorous and immediately applicable to your work.

The purification of fluorinated phenols is a critical step in many synthetic pathways. The unique electronic properties imparted by fluorine atoms can significantly influence the solubility and crystalline nature of a molecule, making the selection of an appropriate recrystallization solvent a non-trivial task. This guide will walk you through a systematic approach to developing a robust recrystallization protocol for 3,5-Difluoro-4-(methylthio)phenol, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a recrystallization solvent for 3,5-Difluoro-4-(methylthio)phenol?

A1: The ideal recrystallization solvent for any compound, including 3,5-Difluoro-4-(methylthio)phenol, should exhibit a steep solubility curve. This means the compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). For this specific molecule, which possesses both polar (phenol) and non-polar (difluorophenyl, methylthio) characteristics, a solvent of intermediate polarity or a mixed solvent system is often a good starting point. It is crucial that the solvent does not react with the compound.[1]

Q2: How do the fluorine and methylthio groups influence solvent selection?

A2: The two fluorine atoms on the phenyl ring increase the compound's polarity and can participate in hydrogen bonding. The methylthio group adds some non-polar character. This combination suggests that a range of solvents should be tested. Highly non-polar solvents like hexanes might have low solvating power even at high temperatures, while highly polar solvents like water might have poor solubility for the non-polar parts of the molecule. Solvents like toluene, heptane, or mixtures of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) are often effective for such compounds.[2]

Q3: What are some common impurities I might encounter, and how does recrystallization help remove them?

A3: Impurities in a synthesis can include starting materials, byproducts of the reaction, or decomposition products. For instance, in the synthesis of fluorinated phenols, you might encounter unreacted precursors or isomers.[3] Recrystallization is an effective method for removing small amounts of impurities. The principle is that the impurities will either be much more soluble in the cold solvent than your desired compound and remain in the mother liquor, or they will be insoluble in the hot solvent and can be removed by hot filtration.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The compound is coming out of solution at a temperature above its melting point in the chosen solvent system. This is common when the boiling point of the solvent is significantly higher than the melting point of the solute. It can also occur if the concentration of the solute is too high.

  • Solution:

    • Add more solvent: Immediately upon observing oiling, add more hot solvent to redissolve the oil. Then, allow the solution to cool more slowly.

    • Lower the saturation temperature: Use a larger volume of solvent to create a more dilute solution. This will lower the temperature at which the solution becomes saturated, hopefully below the compound's melting point.

    • Change the solvent system: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system where the compound is less soluble.

Issue 2: Poor or no crystal formation upon cooling.

  • Cause: The solution may be too dilute, or the compound may be too soluble in the chosen solvent even at low temperatures. Supersaturation may also be an issue, where the compound remains in solution below its saturation point.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a single, pure crystal of the compound (if available from a previous successful crystallization) to the cooled solution to act as a template for crystallization.

    • Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Add an anti-solvent: If using a single solvent system, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid, then warm slightly to redissolve and cool slowly.

Issue 3: Low recovery of the recrystallized product.

  • Cause: This can be due to using too much solvent, premature crystallization during hot filtration, or incomplete precipitation at low temperatures.

  • Solution:

    • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[2]

    • Prevent premature crystallization: During hot filtration, use a pre-warmed funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.

    • Maximize precipitation: Ensure the flask is thoroughly cooled in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) before filtration.[2]

    • Recover a second crop: The mother liquor from the first filtration can be concentrated and cooled again to obtain a second crop of crystals, which should be checked for purity.

Experimental Protocol: Developing a Recrystallization Procedure

This protocol outlines a systematic approach to identifying a suitable solvent and performing the recrystallization of 3,5-Difluoro-4-(methylthio)phenol.

Part 1: Solvent Screening

  • Preparation: Place approximately 50 mg of the crude 3,5-Difluoro-4-(methylthio)phenol into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent dropwise (e.g., water, ethanol, ethyl acetate, toluene, hexanes, heptane).[1][2] Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The best solvent will be one in which the compound is sparingly soluble at room temperature, completely soluble at the boiling point, and forms a significant amount of crystals upon cooling.

Part 2: Recrystallization Procedure

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3,5-Difluoro-4-(methylthio)phenol. Add a small amount of the chosen solvent (or solvent system) and a boiling chip. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Gradually add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals. This can be done by air-drying on the filter paper or in a desiccator.

Data Presentation

Table 1: Potential Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Water100HighLikely poor solubility due to the non-polar groups.
Ethanol78HighMay have good solubility at high temperatures.
Ethyl Acetate77MediumA good starting point for many organic compounds.
Toluene111LowOften a good choice for aromatic compounds.[1]
Heptane98LowA potential anti-solvent or for use in a mixed solvent system.[2]
Hexanes69LowSimilar to heptane, good for non-polar compounds.[2]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Compound Solvent Select Solvent Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Cool Slow Cooling HotFilt->Cool IceBath Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Dry->Pure Pure Product

Caption: A generalized workflow for the recrystallization of an organic solid.

References

  • Quora. (2022, February 14). In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0470669A2 - Preparation of fluorophenols, fluorohalophenols, N-acylfluoroanilines, and N-acylfluorohaloanilines.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3,5-Difluoro-4-(methylthio)phenol: Benchtop vs. High-Field NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural verification of fluorinated aromatics presents unique analytical challenges due to complex heteronuclear spin-spin couplings. This guide provides an objective, data-driven comparison of Benchtop NMR (80 MHz) versus High-Field NMR (400 MHz) for the analysis of 3,5-Difluoro-4-(methylthio)phenol . By deconstructing the molecule's unique AA'XX' spin system, we establish a self-validating framework to help laboratories choose the optimal magnetic field strength based on their resolution, throughput, and quantitative requirements.

Molecular Architecture & Predictive NMR Dynamics

To understand the instrumental requirements, we must first analyze the causality behind the expected spectral dynamics of 3,5-Difluoro-4-(methylthio)phenol.

The molecule consists of a central phenol ring with an -OH group at C1, a methylthio (-SCH₃) group at C4, and two fluorine atoms at C3 and C5. The protons are located at C2 and C6.

  • Chemical Equivalence vs. Magnetic Inequivalence: The protons at C2 and C6 are chemically equivalent due to molecular symmetry, resonating at approximately 6.65 ppm. Similarly, the fluorines at C3 and C5 are chemically equivalent.

  • The AA'XX' Spin System: Despite their chemical equivalence, H2 and H6 are magnetically inequivalent. H2 couples strongly to its ortho-fluorine F3 (³J_HF ≈ 9 Hz) but weakly to its para-fluorine F5 (⁵J_HF ≈ 1 Hz). Because ³J ≠ ⁵J, this creates a complex AA'XX' heteronuclear spin system .

Unlike simple first-order multiplets, an AA'XX' system is inherently second-order and field-independent in its coupling logic. The ability to resolve the fine transition lines of this multiplet depends entirely on the physical linewidth and digital resolution of the spectrometer [1].

CouplingNetwork H_Arom Aromatic Protons (H2, H6) δ ~6.65 ppm F_Ortho Ortho Fluorines (F3, F5) δ ~ -110 ppm H_Arom->F_Ortho ³J_HF (8-10 Hz) F_Para Para Fluorines (F5, F3 relative to H) H_Arom->F_Para ⁵J_HF (0-2 Hz)

Heteronuclear spin-spin coupling network for 3,5-Difluoro-4-(methylthio)phenol.

Comparative Analysis: Benchtop (80 MHz) vs. High-Field (400 MHz)

When evaluating product performance for this specific fluorinated scaffold, the choice between benchtop and high-field systems hinges on the interplay between magnetic field homogeneity, sensitivity, and operational footprint [2].

  • High-Field NMR (400 MHz): Superconducting magnets provide exceptional field homogeneity, resulting in linewidths < 0.1 Hz. This ultra-high resolution allows the analyst to observe the distinct fine-structure transitions of the AA'XX' multiplet. Furthermore, the high Signal-to-Noise Ratio (SNR) enables the detection of trace fluorinated impurities critical for pharmaceutical QA/QC.

  • Benchtop NMR (80 MHz): Permanent magnet benchtop systems typically exhibit broader linewidths (0.8 – 1.2 Hz). Because this linewidth is larger than the small para-coupling (⁵J_HF ≈ 1 Hz), the fine structure of the AA'XX' system is obscured. The signal collapses into a "pseudo-doublet," dominated solely by the large ortho-coupling (³J_HF). While resolution is lower, benchtop systems excel in rapid, cryogen-free reaction monitoring where bulk structural confirmation is the primary goal.

Workflow Start Sample: 3,5-Difluoro-4-(methylthio)phenol Prep Sample Prep: 20 mg in 0.6 mL DMSO-d6 Start->Prep Benchtop Benchtop NMR (80 MHz) Linewidth: ~1.0 Hz Prep->Benchtop HighField High-Field NMR (400 MHz) Linewidth: <0.1 Hz Prep->HighField B_Result Result: Pseudo-Doublet (Fine structure obscured) Benchtop->B_Result H_Result Result: Resolved AA'XX' Multiplet (All transitions visible) HighField->H_Result

Workflow comparing 80 MHz and 400 MHz NMR resolution dynamics.

Experimental Protocols (Self-Validating System)

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a causality explanation and an internal quality gate.

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 20.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.1% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Causality: DMSO-d₆ is selected over CDCl₃ to sequester the phenolic -OH proton via strong intermolecular hydrogen bonding. This drastically slows chemical exchange, yielding a sharp, quantifiable singlet (~10.2 ppm) rather than a broad, lost signal.

Step 2: Instrument Tuning & Shimming (The Validation Gate)

  • Action: Insert the sample and lock onto the deuterium frequency. Perform gradient shimming (400 MHz) or simplex optimization (80 MHz).

  • Self-Validation: Assess the TMS signal at 0.00 ppm. Do not proceed to acquisition unless the TMS full-width at half-maximum (FWHM) is < 0.1 Hz (High-Field) or < 1.0 Hz (Benchtop). A distorted TMS peak indicates poor magnetic homogeneity, which will ruin multiplet analysis.

Step 3: Acquisition Parameters

  • Action: Execute a standard 1D ¹H pulse sequence (e.g., zg30). Set Number of Scans (NS) = 16. Set Relaxation Delay (D1) = 4.0 seconds.

  • Causality: A 4.0-second D1 ensures complete longitudinal relaxation (T₁) of the -SCH₃ protons, which typically relax slower than aromatic protons. This guarantees the integration ratio between the methylthio and aromatic protons remains strictly quantitative (3:2).

Step 4: Processing & Phase Correction

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function. Zero-fill the Free Induction Decay (FID) to 64k data points before Fourier Transformation. Perform manual zero- and first-order phase correction.

  • Causality: Zero-filling improves digital resolution (points per Hz), which is mathematically required to extract the precise J-couplings of the AA'XX' multiplet at high field.

Signal Resolution & Quantitative Data

The tables below summarize the expected spectral outputs and objectively compare the performance of both instrumental platforms.

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)
Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
-OH 10.20Broad Singlet (bs)1HC1 Phenolic Hydroxyl
H2, H6 6.65Multiplet (AA'XX')2HAromatic Ring Protons
-SCH₃ 2.35Singlet (s)3HC4 Methylthio Group
Table 2: Performance Comparison Matrix (80 MHz vs. 400 MHz)
Analytical ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Impact on Drug Development Workflow
Signal-to-Noise (SNR) ~50:1 (16 scans)>500:1 (16 scans)High-field is mandatory for detecting trace impurities (<1%).
Resolution (Linewidth) 0.8 – 1.2 Hz< 0.1 HzBenchtop obscures AA'XX' fine structure into a pseudo-doublet.
Cryogen Requirements None (Permanent Magnet)Liquid Helium / NitrogenBenchtop offers significantly lower OPEX and lab footprint.
Throughput / Access High (At-line analysis)Medium (Core facility)Benchtop is ideal for rapid, iterative synthetic QA/QC.

Conclusion & Recommendations

For the routine identity verification and reaction monitoring of 3,5-Difluoro-4-(methylthio)phenol, Benchtop NMR (80 MHz) provides an exceptionally cost-effective and rapid solution. The pseudo-doublet observed for the aromatic protons, combined with the sharp methylthio singlet, is entirely sufficient for bulk purity assessments.

However, if the analytical goal is de novo structural elucidation, rigorous impurity profiling, or exact extraction of heteronuclear coupling constants for computational chemistry, High-Field NMR (400+ MHz) remains the indispensable gold standard.

References

  • Heinrich, G., Kondratiuk, M., Gooßen, L. J., & Wiesenfeldt, M. P. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.[Link] [1]

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. [Link] [2]

Comparative Acidity Analysis: 3,5-Difluorophenol vs. 3,5-Difluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, modulating the physicochemical properties of phenolic rings without altering their ionization state is a frequent and complex challenge. This guide provides an in-depth comparative analysis of the acidity (pKa) of 3,5-difluorophenol and 3,5-difluoro-4-(methylthio)phenol . Counterintuitively, the addition of the highly lipophilic, sulfur-containing methylthio (-SCH₃) group at the para position does not significantly alter the pKa of the difluorinated core. This phenomenon is rooted in the precise cancellation of the methylthio group's inductive and resonance effects, allowing researchers to increase target affinity and membrane permeability without shifting the molecule's physiological charge state.

Mechanistic Causality: The Electronic Tug-of-War

The acidity of a phenol is dictated by the thermodynamic stability of its conjugate base (the phenoxide anion). Substituents stabilize or destabilize this anion through inductive (-I/+I) and resonance (-M/+M) effects.

The Baseline: 3,5-Difluorophenol

Unsubstituted phenol has a baseline pKa of approximately 9.95. When highly electronegative fluorine atoms are introduced at the meta positions (3 and 5), they are structurally unable to donate electron density into the phenoxide oxygen via resonance. Instead, they exert a powerful electron-withdrawing inductive effect (-I)[1]. This pulls electron density away from the oxygen, stabilizing the anion and significantly increasing acidity. Consequently, the experimental pKa of 3,5-difluorophenol drops to approximately 8.5[2].

The Substitution: 4-(Methylthio) Paradox

Adding a methylthio (-SCH₃) group at the para position introduces a complex electronic dynamic. Sulfur is more electronegative than carbon, exerting an inductive electron-withdrawing effect (-I). However, sulfur also possesses lone pairs in its 3p orbitals that can donate electron density into the aromatic


-system via resonance (+M).

In the context of stabilizing a phenoxide anion, these two forces perfectly oppose each other. According to established Hammett substituent constants, the para-methylthio group (


) has a value of exactly 0.00[3].
Hammett Linear Free Energy Relationship Validation

We can mathematically validate this using the Hammett equation (


). The reaction constant (

) for the ionization of substituted phenols in water is approximately +2.008[4].
  • For 3,5-difluorophenol:

    
    [3].
    
  • For 3,5-difluoro-4-(methylthio)phenol:

    
    [3].
    

Because the net electronic perturbation of the -SCH₃ group is zero, the pKa remains anchored at ~8.5, even though the molecule's overall steric bulk increases.

Electronic_Effects Phenol Phenoxide Anion Core (Base pKa ~9.95) Final_1 3,5-Difluorophenol (pKa ~8.5) Phenol->Final_1 F_meta 3,5-Difluoro Substitution (-I Effect, σ_m = +0.337) F_effect Strong Stabilization (ΔpKa ≈ -1.45) F_meta->F_effect SCH3_para 4-Methylthio Substitution (-I / +M Cancel, σ_p = 0.00) SCH3_effect Net Zero Electronic Change (ΔpKa ≈ 0.00) SCH3_para->SCH3_effect F_effect->Phenol Withdraws e- SCH3_effect->Final_1 Modifies Final_2 3,5-Difluoro-4-(methylthio)phenol (pKa ~8.5) Final_1->Final_2 Maintains Acidity

Figure 1: Electronic substituent effects on phenoxide stability and resulting pKa.

Quantitative Data Comparison

PropertyPhenol3,5-Difluorophenol3,5-Difluoro-4-(methylthio)phenol
Substituents None3-F, 5-F3-F, 5-F, 4-SCH₃
Hammett

0.00+0.674+0.674
Primary Electronic Effect N/AStrong Inductive (-I)-I (F), Net Zero (-I/+M cancel for SCH₃)
Calculated pKa 9.958.598.59
Experimental pKa 9.95~8.5~8.5

Self-Validating Experimental Protocol: Spectrophotometric pKa Determination

Causality of Method Choice: While 3,5-difluorophenol is moderately soluble in water[2], the addition of the para-methylthio group drastically increases lipophilicity. This makes standard aqueous potentiometric titration unreliable due to precipitation at low pH. Therefore, a spectrophotometric titration in a methanol-water co-solvent system is required. UV-Vis spectroscopy is chosen because the deprotonation of the phenol to phenoxide induces a distinct bathochromic shift (longer wavelength absorption), allowing direct tracking of the equilibrium.

Protocol Step1 1. System Calibration Validate with 4-Nitrophenol standard Step2 2. Co-Solvent Titration UV-Vis tracking in MeOH/Water mixtures Step1->Step2 Step3 3. Isosbestic Point Validation Confirms pure 2-state equilibrium Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation Derive true aqueous pKa at zero co-solvent Step3->Step4

Figure 2: Self-validating spectrophotometric workflow for lipophilic phenol pKa determination.

Step-by-Step Methodology:
  • System Calibration (Self-Validation): Before analyzing the unknown, titrate a standard reference (e.g., 4-nitrophenol, known pKa 7.15) under identical conditions. If the derived pKa deviates by more than

    
     units, recalibrate the pH electrode and verify the ionic strength of the buffers.
    
  • Co-Solvent Preparation: Prepare the analyte at a constant concentration (e.g.,

    
     M) in a series of Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% v/v). Causality: Extrapolating from multiple co-solvent ratios eliminates the solvent's dielectric effect, yielding the true aqueous pKa.
    
  • Spectrophotometric Titration: For each co-solvent system, adjust the pH from 5.0 to 11.0 using standardized micro-additions of HCl or NaOH. Record the UV-Vis absorption spectrum (250–400 nm) after each addition.

  • Isosbestic Point Validation (Self-Validation): Overlay the spectra for each titration. You must observe a sharp, single isosbestic point (a wavelength where total absorbance remains constant regardless of pH). Causality: A tight isosbestic point guarantees a pure two-state equilibrium (

    
    ). If the point is blurred, it indicates a side reaction (e.g., oxidation of the thioether to a sulfoxide), and the data must be discarded.
    
  • Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa (

    
    ) for each methanol concentration using the Henderson-Hasselbalch equation based on absorbance ratios. Plot 
    
    
    
    against the reciprocal of the dielectric constant (
    
    
    ) of the mixtures. The y-intercept of this linear regression provides the true, thermodynamically rigorous aqueous pKa.

References

  • 3,5-Difluorophenol Product Page. p-toluenesulfonicacid-ptbba.com. URL: [Link]

  • Hammett Substituent Constants. Bluffton University. URL: [Link]

  • Substituent and Reaction Constants. Dalal Institute. URL: [Link]

Sources

Definitive Comparison Guide: Validating the Melting Point Standard for 3,5-Difluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the thermal characterization of fluorinated intermediates is a critical quality control checkpoint. 3,5-Difluoro-4-(methylthio)phenol presents unique analytical challenges due to its highly specific intermolecular forces—namely, dipole-dipole interactions from the meta-fluorine atoms and potential polymorphic behavior induced by the para-methylthio group.

This guide objectively compares the performance of a Certified Reference Standard of 3,5-Difluoro-4-(methylthio)phenol against in-house synthesized alternatives. Furthermore, it provides a comprehensive, self-validating methodology comparing Automated Capillary Analysis (USP <741>) and Differential Scanning Calorimetry (DSC) to establish an infallible thermal benchmark.

Product Performance Comparison: Certified Standard vs. Alternatives

Relying on generic pharmacopeial standards or uncertified in-house batches for the calibration of fluorinated thioethers introduces unacceptable variance. The table below quantifies the performance advantages of utilizing a Certified 3,5-Difluoro-4-(methylthio)phenol Reference Standard.

Table 1: Quantitative Comparison of Reference Standard Alternatives
ParameterCertified 3,5-Difluoro-4-(methylthio)phenol StandardIn-House Synthesized MaterialGeneric USP Primary Standard (e.g., Vanillin)
Purity Profile >99.9% (Validated via HPLC/DSC)Variable (Typically 95-98%)>99.9%
Structural Homology Exact MatchExact MatchNone (Different chemical class)
Thermal Range Concordance ± 0.1 °C± 0.5 °C to 1.5 °CN/A (Different melting point)
Polymorphic Stability Validated single polymorphMixed polymorphic states possibleValidated
Regulatory Compliance ISO 17034 / USP <741> TraceableNon-compliant for primary calibrationUSP Compliant

Expertise & Experience: The Causality of Experimental Choices

When establishing a melting point standard, researchers must move beyond merely following instructions and understand the thermodynamic causality behind each step.

Why do we mandate a strict 1 °C/min heating rate and a precise 3 mm capillary fill height? The causality lies in the physics of heat transfer. Fluorinated thioethers possess dense crystal lattices driven by halogen bonding. If the heating ramp exceeds 1 °C/min, the instrument's heating block temperature outpaces the internal sample temperature—a phenomenon known as thermal lag. This results in an artificially elevated melting point reading[1][2].

Furthermore, inadequate pulverization leaves microscopic air pockets within the capillary. Because air is a poor thermal conductor, these pockets insulate the crystal lattice, broadening the melting range and obscuring the true phase transition[2]. By strictly adhering to the amended USP <741> guidelines, we eliminate these variables, ensuring the recorded melting point reflects the molecule's true thermodynamic properties[1][2].

Trustworthiness: A Self-Validating Analytical System

To guarantee absolute trustworthiness, the analytical workflow must be a self-validating system . Before any sample of 3,5-Difluoro-4-(methylthio)phenol is introduced, the instrument undergoes a mandatory two-step verification.

First, the system is adjusted using a secondary reference standard. Second, the calibration is independently verified using a USP primary reference standard[1][2]. If the primary standard's melting point deviates by more than ±0.3 °C from its certified value, the system automatically locks out further testing. This closed-loop protocol ensures that any recorded data for the target compound is inherently accurate and free from instrumental drift.

Workflow Calibration Instrument Calibration (USP <741>) SecStd Secondary Standard Adjustment Calibration->SecStd PriStd Primary Standard Verification SecStd->PriStd SamplePrep Sample Preparation: 3,5-Difluoro-4-(methylthio)phenol PriStd->SamplePrep Pulverize Gentle Pulverization & Drying SamplePrep->Pulverize AnalysisSplit Pulverize->AnalysisSplit Capillary Capillary Method (3mm height, 1°C/min) AnalysisSplit->Capillary DSC DSC Analysis (Hermetic Pan, 1°C/min) AnalysisSplit->DSC Data Data Concordance & Standard Validation Capillary->Data DSC->Data

Figure 1: Self-validating workflow for melting point standard determination.

Experimental Protocols: Step-by-Step Methodologies

To cross-validate the melting point of 3,5-Difluoro-4-(methylthio)phenol, two orthogonal methods must be employed.

Protocol A: Automated Capillary Method (USP <741> Compliant)
  • System Calibration: Adjust the melting point apparatus using a secondary standard. Immediately verify the accuracy using a USP primary standard[1][2]. Proceed only if the result is within ±0.3 °C of the certified value.

  • Sample Preparation: Transfer ~50 mg of the 3,5-Difluoro-4-(methylthio)phenol standard to an agate mortar. Gently pulverize to ensure uniform particle size without inducing mechanochemical degradation.

  • Desiccation: Dry the pulverized powder in a vacuum desiccator over silica gel for 24 hours to remove surface moisture.

  • Capillary Loading: Introduce the dried sample into a clean glass capillary tube. Tap the tube vertically on a hard surface to pack the powder tightly to a height of exactly 3 mm[2].

  • Thermal Execution: Insert the capillary into the apparatus. Set the start temperature 5 °C below the expected melting point. Apply a strict heating ramp rate of 1 °C/min[2].

  • Data Acquisition: Record the temperature at the first detectable liquid phase (onset) and the temperature at which no solid phase is apparent (clear point)[2].

Protocol B: Differential Scanning Calorimetry (DSC)
  • Cell Calibration: Calibrate the DSC cell using high-purity Indium (melting point 156.6 °C) to standardize temperature and enthalpy measurements.

  • Sample Encapsulation: Accurately weigh 2.0 to 3.0 mg of the dried 3,5-Difluoro-4-(methylthio)phenol into an aluminum hermetic pan. Seal the pan tightly to prevent the sublimation of the volatile methylthio derivative during heating.

  • Thermal Execution: Equilibrate the sample at 25 °C. Heat the sample at a rate of 1 °C/min under a constant high-purity nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. Determine the extrapolated onset temperature of the endothermic melting peak, which represents the true thermodynamic melting point, and compare it against the Capillary Method data for concordance.

References

  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate URL: [Link]

  • Title: Compliance with amended General Chapter USP<741>Melting Range or Temperature - ChemRxiv Source: ChemRxiv URL: [Link]

Sources

Mechanistic Reactivity Profiling: Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorinated aromatic intermediates is a cornerstone of modern drug development and materials science. By precisely modulating the number and position of fluorine atoms on a phenyl ring, researchers can fine-tune a molecule's lipophilicity, metabolic stability, and target binding affinity.

However, transitioning from a 3,5-difluoro to a 3,4,5-trifluoro scaffold fundamentally alters the electronic landscape of the intermediate. As an application scientist, understanding these nuanced reactivity profiles is critical for designing robust synthetic routes, controlling regioselectivity, and mitigating off-cycle decomposition. This guide provides an objective, data-driven comparison of these two critical building blocks.

The reactivity of fluorinated arenes in SNAr reactions is governed by the cumulative inductive electron-withdrawing effects of the fluorine atoms.

3,4,5-Trifluoro Intermediates: These scaffolds possess three unique electrophilic sites (one para, two meta). However, the para position is exceptionally activated due to the synergistic inductive pull from the two adjacent meta-fluorine atoms. Experimental models demonstrate that nucleophilic attack occurs almost exclusively at this highly reactive para position. Crucially, once this first fluorine atom is displaced by a nucleophile, the electron density of the aromatic ring increases, which acts as a built-in "reactivity switch" that significantly dampens the electrophilicity of the remaining meta positions 1. This allows for highly controlled, regioselective mono-substitutions.

3,5-Difluoro Intermediates: Lacking the highly activated para-fluorine, these intermediates exhibit markedly lower inherent electrophilicity. SNAr on a 3,5-difluoro scaffold typically requires the presence of an additional strong electron-withdrawing group (EWG)—such as a sulfone, nitro, or carbonyl group—to sufficiently lower the LUMO energy. Substitution generally occurs ortho or para to this primary EWG, often requiring harsher thermal conditions compared to their trifluorinated counterparts 1.

SNAr_Logic A 3,4,5-Trifluoro Intermediate C Highly Electrophilic Para-C (Cumulative Inductive Effect) A->C B 3,5-Difluoro Intermediate D Moderate Electrophilicity (Requires EWG) B->D E Rapid, Regioselective Para-Substitution C->E Nucleophile Addition F Slower, Mixed Substitution D->F Nucleophile Addition

Logical mapping of SNAr regioselectivity in di- vs. tri-fluorinated aromatic intermediates.

Cross-Coupling Dynamics: Suzuki-Miyaura Reactions

When these scaffolds are utilized as boronic acids in palladium-catalyzed cross-couplings, their electron-poor nature introduces specific challenges, notably protodeboronation and homocoupling.

3,5-Difluorophenylboronic Acid: This intermediate is relatively stable and participates efficiently in Suzuki-Miyaura couplings. With optimized dialkylbiaryl phosphine ligands like XPhos, yields exceeding 99% can be achieved with minimal side-product formation [[2]](_).

3,4,5-Trifluorophenylboronic Acid: The addition of the third fluorine atom significantly increases the electrophilicity of the boron-bearing carbon, making the intermediate highly susceptible to protodeboronation. Reacting electron-poor 3,4,5-trifluorophenylboronic acids with unactivated aryl chlorides (e.g., 4-chloroaniline) often results in sluggish kinetics and low conversions (19-42%) unless the catalytic system is rigorously optimized 3. To suppress side reactions, the choice of base (e.g., K₂CO₃ over Na₂CO₃) and sterically demanding, electron-rich phosphine ligands (like XPhos or CyJohnPhos) is absolutely paramount to drive the catalytic cycle forward 2.

Quantitative Performance Comparison

Performance Metric3,5-Difluoro Intermediates3,4,5-Trifluoro Intermediates
Inherent Electrophilicity Moderate (Requires EWG activation)High (Para-carbon highly activated)
SNAr Regioselectivity Ortho/Para to primary EWGExclusively Para (initial substitution)
Post-SNAr Reactivity Remains relatively stableMeta-positions deactivate significantly
Suzuki Coupling Yield (Optimized) ~99% (e.g., with XPhos/K₂CO₃)83% - 99% (Highly ligand dependent)
Protodeboronation Risk LowHigh (Requires excess boronic acid)
Homocoupling Tendency MinimalModerate (Mitigated by K₂CO₃ over Na₂CO₃)

Self-Validating Experimental Methodologies

Protocol 1: Regioselective SNAr of 3,4,5-Trifluoro Scaffolds

Objective: Isolate the mono-substituted para-adduct while preventing over-substitution.

  • Preparation: Dissolve the 3,4,5-trifluoro intermediate (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DMAc) under an inert argon atmosphere.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C to kinetically favor the highly reactive para-position. Slowly add the nucleophile (1.05 equiv) dropwise to prevent localized concentration spikes.

  • Base Addition: Add a mild base (e.g., K₂CO₃, 1.5 equiv).

    • Causality: A mild base is chosen over strong bases (like NaH) to prevent premature deprotonation cascades and intentionally limit the reaction rate, ensuring strict mono-substitution.

  • Validation (In-Process): After 2 hours, sample the reaction and analyze via ¹⁹F-NMR.

    • Self-Validation Check: The disappearance of the para-fluorine signal (typically around -130 to -140 ppm depending on the scaffold) and the retention of the two equivalent meta-fluorine signals confirm regioselective mono-substitution.

  • Quench and Isolate: Quench with ice water, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Electron-Poor Fluorinated Boronic Acids

Objective: Maximize cross-coupling yield while suppressing protodeboronation of the 3,4,5-trifluorophenylboronic acid.

  • Catalyst Activation: In a pressure tube, dissolve Pd₂(dba)₃ (5 mol%) and XPhos (15 mol%) in a biphasic mixture of toluene and water (10:1 v/v). Stir for 15 minutes at room temperature.

    • Causality: XPhos is selected because its bulky, electron-rich nature accelerates reductive elimination and stabilizes the Pd-intermediate against off-cycle decomposition, which is critical for electron-poor substrates 2.

  • Substrate Loading: Add the aryl halide (1.0 equiv) and the fluorinated boronic acid (1.5 equiv).

    • Causality: An excess of boronic acid compensates for unavoidable trace protodeboronation.

  • Base Selection: Add anhydrous K₂CO₃ (2.2 equiv).

    • Causality: K₂CO₃ provides optimal basicity to activate the boronic acid without aggressively promoting homocoupling, which is a common failure mode observed when using Na₂CO₃ 2.

  • Thermal Coupling: Seal the tube and heat to 95 °C for 60 hours.

  • Validation (In-Process): Analyze the organic phase via GC-MS.

    • Self-Validation Check: Quantify the ratio of the desired polyfluorinated biphenyl mass peak against any homocoupled biaryl mass peaks. A successful, optimized run should yield <2% homocoupling.

Suzuki_Workflow S1 1. Catalyst Prep Pd2(dba)3 + XPhos S2 2. Substrate Load Fluoro-Boronic Acid + Aryl Halide S1->S2 S3 3. Base Addition K2CO3 (Anhydrous) S2->S3 S4 4. Cross-Coupling 95°C, 60h S3->S4 S5 5. Product Polyfluorinated Biaryl S4->S5

Optimized Suzuki-Miyaura cross-coupling workflow for electron-poor fluorinated intermediates.

References

  • Fossum, E. A. Research Statement: Synthesis of PAEs from 3,5-difluoro aromatic systems and 3,4,5-trifluoro-4'-hydroxydiphenyl sulfone reactivity. Wright State University. 1

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. 2

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. 3

Sources

Comparative Guide: X-ray Crystallography of Polyfluorinated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Positioning

In the realm of crystal engineering and drug discovery, Polyfluorinated Phenol Derivatives (e.g., pentafluorophenol, tetrafluorohydroquinone) represent a specialized class of "supramolecular synthons." Unlike standard phenols or chlorinated analogs, these compounds exhibit a unique electrostatic inversion that fundamentally alters solid-state packing.

This guide objectively compares the crystallographic performance of polyfluorinated phenols against non-fluorinated and other halogenated alternatives. The data presented validates their utility in generating robust co-crystals, enhancing bioavailability through specific stacking motifs, and serving as bioisosteres in structure-based drug design.

The "Fluorine Effect" in Crystallography

The core differentiator is the Quadrupole Moment Reversal .

  • Standard Phenol: Electron-rich

    
    -system (negative quadrupole). Prefers edge-to-face (T-shaped) interactions with other aromatics.
    
  • Polyfluorinated Phenol (The Product): Electron-deficient

    
    -system (positive quadrupole). Prefers face-to-face (
    
    
    
    ) stacking with electron-rich rings.

Part 2: Comparative Performance Analysis

Intermolecular Interaction Profile

The following table summarizes the quantitative differences in lattice-stabilizing interactions derived from single-crystal X-ray diffraction (SCXRD) datasets.

FeaturePolyfluorinated Phenols (Product) Standard Phenols (Alternative 1) Chlorinated Phenols (Alternative 2)
Primary Stacking Face-to-Face (

)
Edge-to-Face (C-H...

)
Mixed / Halogen Bonding
Stacking Distance 3.3 – 3.5 Å (Tight packing)3.6 – 3.8 Å (Looser packing)3.4 – 3.6 Å
H-Bond Donor Acidity High (pKa ~5.5) Low (pKa ~10)Moderate (pKa ~8)
Secondary Interaction C-H...F (Weak, Directional)C-H...OC-Cl...O (Halogen Bond)
Lattice Energy Contribution Electrostatic + DispersionDispersion dominatedElectrostatic (

-hole)

Expert Insight: The high acidity of the hydroxyl group in polyfluorinated phenols makes them superior co-formers for basic pharmaceutical ingredients (APIs). The proton transfer potential is significantly higher than in standard phenols, often leading to salt formation rather than neutral co-crystals, which can drastically improve solubility.

Stability & Packing Efficiency

Polyfluorinated derivatives often form layered structures . In co-crystals with planar aromatics (e.g., phenazine, triphenyl derivatives), pentafluorophenol (PFP) forms trimers linked by hydrogen bonds, which then stack in offset layers.

  • C-H...F Interactions: Historically debated, modern high-resolution X-ray data confirms these are stabilizing contacts (

    
     Å). They act as "steering forces" that fine-tune the orientation of the molecule within the lattice, unlike the more isotropic van der Waals forces in non-fluorinated analogs.
    

Part 3: Experimental Protocols

Protocol A: Co-Crystallization of Volatile Polyfluorinated Phenols

Challenge: Pentafluorophenol (mp ~34-36°C) is volatile and low-melting. Standard slow evaporation often leads to loss of the fluorinated component before crystallization occurs.

Validated Workflow:

  • Stoichiometric Mixing: Dissolve the target API and Polyfluorinated Phenol (1:1 or 1:2 molar ratio) in a minimal amount of dry toluene or hexane/ethanol (9:1) .

    • Reasoning: Toluene promotes

      
       stacking; ethanol ensures solubility of the polar phenol.
      
  • Sealed Vessel Cooling: Do not use open evaporation. Place the vial in a secondary container with a slightly more volatile anti-solvent (vapor diffusion) or seal and cool slowly to 4°C.

  • In-Situ Cryo-Mounting:

    • Harvest crystals directly from the mother liquor using a cryo-loop.

    • Flash-cool immediately in the N2 stream (100 K) on the goniometer.

    • Critical Step: If the crystal melts on the loop, dip in perfluoropolyether oil (e.g., Fomblin) before mounting to create a protective barrier.

Protocol B: Visualization of Supramolecular Synthons

The following diagram illustrates the decision logic for selecting a polyfluorinated co-former based on the target API's properties.

CrystalEngineeringLogic API Target Molecule (API) Analysis Electronic Surface Analysis (MEP Calculation) API->Analysis Rich Electron Rich Ring? (Negative Quadrupole) Analysis->Rich Result Poor Electron Deficient Ring? Analysis->Poor Result Base Basic Nitrogen Available? Rich->Base Yes StdPhenol Select Standard Phenol (H-Bond Only) Poor->StdPhenol Avoid Repulsion PFP Select Pentafluorophenol (Stacking + H-Bond) Base->PFP Strong Acceptor Base->StdPhenol Weak Acceptor CoCrystal Co-Crystal Formation (Face-to-Face Stacking) PFP->CoCrystal Drive Assembly

Figure 1: Decision matrix for selecting polyfluorinated synthons. Note the specific targeting of electron-rich APIs to exploit quadrupole interactions.

Part 4: Case Study Data – The "Trimer" Motif

In a comparative study of Pentafluorophenol (PFP) vs. Phenol co-crystallized with a trigonal triaryl host:

  • PFP System:

    • Space Group:

      
       or 
      
      
      
      (Layered).
    • Motif: PFP molecules form cyclic trimers (

      
      ) which then stack on the host rings.
      
    • Interaction Energy: Enhanced by cooperative C-H...F contacts (

      
       Å).
      
    • Melting Point: The co-crystal showed a

      
       elevation of +45°C compared to the physical mixture.
      
  • Phenol System:

    • Space Group: Often disordered or lower symmetry.

    • Motif: Discrete H-bonded chains; no layered stacking.

    • Stability: Lower thermal stability due to lack of auxiliary C-H...F interactions.

Part 5: References

  • Interplay between Aryl···Perfluoroaryl and Hydrogen Bonding Interactions in Cocrystals of Pentafluorophenol. Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Intermolecular interactions of the carbon-fluorine bond: the crystallographic environment of fluorinated carboxylic acids. Source: Journal of the American Chemical Society URL:[Link]

  • Supramolecular synthons in crystal engineering—a new organic synthesis. Source: Indian Academy of Sciences URL:[Link]

  • Pentafluorophenol - Chemical Properties and Safety Data. Source: PubChem (NIH) URL:[Link]

  • Preferential crystallization for the purification of similar hydrophobic polyphenols. Source: Journal of Chemical Technology & Biotechnology (NIH PMC) URL:[Link]

Safety Operating Guide

3,5-Difluoro-4-(methythio)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory checklist, but as a mechanistic system. To safely manage 3,5-Difluoro-4-(methylthio)phenol , we must first understand the molecular behavior that dictates its hazard profile. This guide provides a self-validating, step-by-step operational framework for the proper handling, spill response, and final destruction of this compound.

Part 1: Chemical Profiling & Hazard Causality

3,5-Difluoro-4-(methylthio)phenol presents a trifecta of disposal challenges due to its specific functional groups. Understanding these mechanisms is critical for preventing catastrophic laboratory incidents and environmental contamination:

  • The Phenolic Core (Toxicity & Corrosivity): Phenols are weakly acidic and highly lipophilic, granting them rapid dermal permeability. Upon skin contact, they cause immediate protein denaturation and systemic toxicity. This dictates the strict requirement for non-permeable, specialized PPE.

  • Fluorine Substituents (Dioxin Precursors & HF Generation): The highly electronegative fluorine atoms at the 3 and 5 positions mean that thermal degradation will produce corrosive Hydrogen Fluoride (HF) gas. More critically, halogenated phenols are primary precursors to highly toxic halogenated dibenzo-p-dioxins and furans if subjected to incomplete combustion[1]. This necessitates high-temperature incineration rather than standard thermal treatment.

  • The Methylthio Group (Oxidation Risk & SOx Emissions): The thioether (-SCH₃) linkage generates sulfur oxides (SOx) upon combustion. Furthermore, thioethers are highly susceptible to oxidation. If this waste is inadvertently mixed with strong oxidizers (e.g., bleach, nitric acid), it will undergo a violent, exothermic reaction to form sulfoxides or sulfones, potentially volatilizing the toxic phenolic core.

Part 2: Quantitative Data & Disposal Parameters

The following table summarizes the critical parameters required for the safe lifecycle management of this compound.

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteContains fluorine; requires specialized high-temp incineration to prevent dioxin formation[1].
Primary Container HDPE or PTFE-lined drumsPrevents container degradation from trace HF, which readily etches standard borosilicate glass.
Incineration Temp > 850°C (Ideally > 1100°C)Ensures complete thermal cracking of stable C-F bonds and prevents de novo dioxin synthesis[2].
Exhaust Treatment Alkaline Wet ScrubberNeutralizes corrosive HF and SOx gases generated during the combustion of fluorinated and sulfurous moieties[3].
Incompatible Agents Strong Oxidizers (e.g., Bleach)Exothermic oxidation of the methylthio group; risk of fire or toxic vapor generation.

Part 3: Operational Disposal Plan (Step-by-Step)

To ensure a self-validating disposal loop, every action taken in the lab must align with the requirements of the final destruction facility.

  • Step 1: Waste Segregation. Isolate 3,5-Difluoro-4-(methylthio)phenol strictly as "Halogenated Organic Waste." Do not mix it with non-halogenated solvents. Mixing dilutes the BTU (heating) value of the waste stream and complicates the specific alkaline scrubbing required for fluorine abatement[4].

  • Step 2: Containerization. Transfer the chemical into a dedicated, chemically compatible High-Density Polyethylene (HDPE) carboy or a PTFE-lined drum. Ensure the container is sealed with a vented cap if there is any risk of prior gas evolution, though stable solutions can be tightly capped.

  • Step 3: Labeling. Affix a GHS-compliant hazardous waste label indicating "Toxic, Corrosive, Halogenated Organic Waste." Explicitly list the chemical name and approximate concentration to ensure downstream handlers are aware of the sulfur and fluorine content.

  • Step 4: Manifesting & Transport. Contract a licensed hazardous waste vendor. The manifest must clearly indicate the presence of both halogens and sulfur.

  • Step 5: Thermal Destruction. The receiving facility must route the waste to a rotary kiln or liquid injection incinerator operating at temperatures exceeding 850°C (preferably >1100°C) with a minimum 2-second residence time to ensure complete destruction of the aromatic ring[2].

  • Step 6: Effluent Scrubbing. Post-combustion exhaust must pass through an alkaline Venturi or packed-bed wet scrubber. This step neutralizes the resulting HF and SOx into benign, disposable salts before the gas is released into the atmosphere[3].

Part 4: Emergency Spill Response Workflow

In the event of a localized spill, rapid and chemically logical containment is required.

  • Step 1: Evacuation & Isolation. Immediately clear the area. The vapor pressure of the phenol derivative combined with its toxicity necessitates a fume hood environment or respiratory protection.

  • Step 2: PPE Donning. Equip butyl rubber or neoprene gloves (standard nitrile offers limited breakthrough time for concentrated phenols), a chemical-resistant apron, and a full-face respirator with organic vapor/acid gas cartridges.

  • Step 3: Containment (No Oxidizers). Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[4]. Critical: Do not use bleach (sodium hypochlorite) or hydrogen peroxide for cleanup, as the methylthio group will undergo rapid, exothermic oxidation.

  • Step 4: Collection. Use non-sparking tools to scoop the absorbed mixture into a wide-mouth HDPE container.

  • Step 5: Surface Decontamination. Wash the affected surface with a mild alkaline detergent solution (e.g., 5% sodium carbonate) to neutralize residual phenolic acidity, followed by a thorough water rinse. Collect all rinsate as hazardous waste[5].

Part 5: Disposal & Destruction Workflow Visualization

DisposalWorkflow Gen Waste Generation Seg Halogenated Segregation Gen->Seg Cont HDPE Containerization Seg->Cont Inc High-Temp Incineration (>850°C) Cont->Inc HazMat Transport Scrub Alkaline Scrubbing Inc->Scrub HF & SOx Gas Emis Safe Emission Scrub->Emis Neutralized Salts

Fig 1: Disposal workflow for 3,5-Difluoro-4-(methylthio)phenol highlighting thermal destruction.

References

  • Dioxins Volume III - Assessment of Dioxin-Forming Chemical Processes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Wet Scrubbers | Inciner8. Inciner8 Waste Management. Available at:[Link]

  • Wet Scrubber on Incinerator: Chemical Composition of Contaminants. Torch-Air. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3,5-Difluoro-4-(methylthio)phenol: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 3,5-Difluoro-4-(methylthio)phenol demands a safety-first mindset that is both rigorous and adaptable. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for personal protective equipment (PPE) selection, handling, and disposal. Our goal is to empower you with the causal understanding behind each safety protocol, ensuring a self-validating system of protection for you and your team.

Hazard Assessment: Understanding the Compound's Profile

While a specific, comprehensive toxicological profile for 3,5-Difluoro-4-(methylthio)phenol may be limited, its structure—a halogenated thiophenol derivative—provides clear indicators of its potential hazards. By examining analogous compounds, we can construct a robust and cautious hazard assessment.

  • Phenolic Core: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1] They are also systemically toxic and can be absorbed through the skin.[1]

  • Thiol (Mercaptan) Group: The methylthio group (-SCH₃) places this compound in the thiophenol family. Thiophenols are recognized for their high toxicity, particularly through inhalation, skin contact, and ingestion.[2][3][4] They are also known for their potent and unpleasant odors.

  • Difluoro Substitution: The two fluorine atoms increase the compound's lipophilicity, potentially enhancing its ability to be absorbed through the skin. Halogenated organic compounds require specific disposal procedures.[5][6][7]

Based on this structural analysis, we must assume 3,5-Difluoro-4-(methylthio)phenol is, at a minimum, a skin and eye irritant, harmful if swallowed or in contact with skin, and potentially toxic if inhaled.[8][9][10][11]

Table 1: Anticipated Hazard Profile

Hazard RoutePotential EffectRationale based on Structural Analogs
Dermal (Skin) Causes skin irritation or chemical burns.[9][12] Toxic in contact with skin.[10][13] Anesthetic properties may delay detection of exposure.[1]Phenolic compounds are corrosive; thiophenols are toxic upon skin contact. Fluorination may increase dermal absorption.
Ocular (Eyes) Causes serious eye irritation or severe eye damage.[4][12]Phenols are known to be highly damaging to eye tissue.
Inhalation May cause respiratory irritation.[9] Potentially toxic or fatal if inhaled.Thiophenols can be very toxic by inhalation.[3][4] Work must be conducted in a manner that avoids generating dust or vapors.
Ingestion Harmful or toxic if swallowed.[8][9][13]Both phenols and thiols are classified as toxic upon ingestion.
Environmental Assumed to be harmful or toxic to aquatic life with long-lasting effects.[11][13]Halogenated organic compounds often exhibit environmental persistence and toxicity.[6]

Core PPE Directive: Establishing a Baseline of Protection

For any procedure involving 3,5-Difluoro-4-(methylthio)phenol, the following PPE is mandatory. This baseline is designed to mitigate the risks identified in our hazard assessment.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[1][3][14] This is the most critical step in minimizing inhalation exposure.

  • Hand Protection: Given the high risk of dermal absorption and irritation, robust hand protection is non-negotiable.

    • Selection: Use double gloves. An inner nitrile glove provides a base layer of splash protection, while a thicker, outer glove of neoprene or butyl rubber offers superior resistance to a broader range of organic compounds.[14][15][16] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[14]

    • Causality: Double-gloving provides a fail-safe. If the outer glove is compromised or contaminated, it can be safely removed without exposing the skin. The inner glove allows the user to finish the immediate task or exit the area safely before re-gloving.

  • Eye and Face Protection:

    • Selection: Chemical splash goggles that form a complete seal around the eyes are required at all times.[2][14][16] For procedures with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a full-face shield must be worn in addition to the goggles.[4][15][17]

    • Causality: Safety glasses with side shields do not protect against splashes from all angles. The complete seal of goggles is essential to prevent contact with the highly irritating and potentially corrosive compound.[16] A face shield protects the entire face from direct splashes.

  • Body Protection:

    • Selection: A flame-resistant laboratory coat, fully fastened, is the minimum requirement.[2][17] For larger-scale work (>5g or >50mL), a chemical-resistant apron worn over the lab coat is strongly recommended.[15]

    • Causality: The lab coat provides a removable barrier. In the event of a spill, a contaminated coat can be taken off immediately to minimize skin contact.[10]

Operational Plan: Task-Specific PPE Protocols

The level of PPE must be adapted to the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.

Table 2: Task-Specific PPE Requirements

TaskScaleMinimum Required PPERecommended Best Practice
Weighing Solid Compound < 1 gramDouble gloves (nitrile inner, neoprene/butyl outer), lab coat, chemical splash goggles. Work performed in a fume hood or ventilated balance enclosure. Use of a disposable sleeve cover (e.g., Tyvek) to protect lab coat cuffs from contamination.
Preparing Stock Solutions < 100 mLDouble gloves (nitrile inner, neoprene/butyl outer), lab coat, chemical splash goggles. Work performed in a fume hood. Addition of a chemical-resistant apron over the lab coat.
Running a Reaction/Transfer > 100 mL or > 5gDouble gloves (nitrile inner, neoprene/butyl outer), lab coat, chemical-resistant apron, chemical splash goggles, full-face shield. Work performed in a fume hood. Ensure spill control materials (absorbent pads, neutralizing agents) are immediately accessible within the fume hood.
Non-routine Maintenance/Spill Cleanup AnyLevel C Protection: Full-face air-purifying respirator with organic vapor cartridges, chemical-resistant suit or coveralls, inner and outer chemical-resistant gloves, boots.[18]The area should be evacuated and cleanup performed only by trained personnel.[1]
Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Exposure Potential Analysis cluster_2 PPE Level Determination start Identify Task (e.g., Weighing, Synthesis) is_spill Emergency or Spill? start->is_spill check_splash Risk of Splash or Aerosol Generation? level_1 Baseline PPE: - Double Gloves - Lab Coat - Splash Goggles - Fume Hood check_splash->level_1 No level_2 Enhanced PPE: - Add Face Shield - Add Chemical Apron check_splash->level_2 Yes check_quantity Handling >5g or >50mL? check_quantity->check_splash No check_quantity->level_2 Yes level_3 Emergency/Spill PPE: - Air-Purifying Respirator - Chemical Suit is_spill->check_quantity No is_spill->level_3 Yes

Caption: PPE Selection Workflow for 3,5-Difluoro-4-(methylthio)phenol.

Procedural Guidance: From Preparation to Disposal

Protocol 1: PPE Donning and Doffing

Properly putting on and taking off PPE is critical to prevent cross-contamination.[17]

Donning Sequence (Putting On):

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, more robust pair of gloves (neoprene/butyl), pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add the face shield.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer gloves, turning them inside out to contain contamination. Dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and/or goggles by handling the headband. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and roll it outwards, turning it inside out. Place it in a designated container for laundering or disposal.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.

Protocol 2: Emergency Response
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][10] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][10][12] Seek immediate medical attention.

  • Spill: Treat any spill as a major event.[1] Evacuate the immediate area and notify your supervisor and institutional safety office. Do not attempt to clean a significant spill unless you are trained and equipped with the proper respiratory and body protection.[8]

Disposal Plan: Managing Halogenated Waste

3,5-Difluoro-4-(methylthio)phenol and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic waste .[6][7] It must NOT be mixed with non-halogenated waste streams.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and shatter-proof container. The container must be marked "Halogenated Organic Waste" and list all chemical constituents.

  • Solid Waste: All contaminated solid materials (gloves, paper towels, silica gel) must be collected in a designated, sealed container labeled "Solid Halogenated Organic Waste."

  • Storage: Waste containers should be stored in a designated satellite accumulation area, preferably within a ventilated cabinet, and away from incompatible materials like strong oxidizers.[3][19] Containers should never be filled to more than 90% capacity.[6][19]

By adhering to this comprehensive safety framework, you build a culture of proactive risk management. This approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.

References

  • Material Safety Data Sheet - Thiophenol. (2005). Cole-Parmer.[Link]

  • How can I dispose phenol? (2015). ResearchGate.[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]

  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.[Link]

  • Phenol SOP. Texas Woman's University.[Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno.[Link]

  • PPE and Safety for Chemical Handling. (2020). ACS Material.[Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.[Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.